molecular formula C7H10S3 B6600956 4-tert-Butyl-2H-1,3-dithiole-2-thione CAS No. 29507-67-3

4-tert-Butyl-2H-1,3-dithiole-2-thione

Cat. No.: B6600956
CAS No.: 29507-67-3
M. Wt: 190.4 g/mol
InChI Key: GWXWLOMCKBSQKG-UHFFFAOYSA-N
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Description

4-tert-Butyl-2H-1,3-dithiole-2-thione is a useful research compound. Its molecular formula is C7H10S3 and its molecular weight is 190.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-1,3-dithiole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWLOMCKBSQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498132
Record name 4-tert-Butyl-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29507-67-3
Record name 4-tert-Butyl-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Chemical Properties, Synthesis, and Applications of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-tert-Butyl-2H-1,3-dithiole-2-thione (often referred to simply as 4-tert-butyl-1,3-dithiole-2-thione) is a sterically hindered, sulfur-rich heterocycle that serves as a critical building block in modern materials science. As a premier precursor for the synthesis of functionalized tetrathiafulvalene (TTF) derivatives, its unique structural profile—combining the electron-donating capacity of the dithiole core with the steric bulk of a tert-butyl group—enables the fine-tuning of intermolecular stacking in organic conductors and molecular electronics. This technical guide provides an in-depth analysis of its chemical properties, validated synthetic workflows, and downstream applications.

Electronic Structure and Chemical Identity

The 1,3-dithiole-2-thione framework is characterized by a cross-conjugated


-system. The "2H" nomenclature technically denotes the saturation state at the C2 position prior to thione substitution, though the molecule is fully conjugated through the exocyclic C=S bond.

The presence of the tert-butyl group at the C4 position fundamentally alters the molecule's reactivity profile:

  • Steric Shielding: The bulky aliphatic group protects the adjacent C5 position from unwanted nucleophilic dimerization, directing reactivity exclusively toward the highly polarizable C=S bond.

  • Solubility Enhancement: In downstream applications, the tert-butyl moiety disrupts rigid crystalline packing, dramatically increasing the solubility of resulting TTF complexes in organic solvents—a common bottleneck in the fabrication of organic field-effect transistors (OFETs) .

  • Electrophilic Susceptibility: The exocyclic thione sulfur is highly nucleophilic and readily undergoes alkylation (e.g., with methyl iodide or dimethyl sulfate) to form 1,3-dithiolium salts, the requisite intermediates for phosphite-mediated cross-coupling.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for validating the purity of 1,3-dithiole-2-thiones before proceeding to complex cross-coupling reactions. The quantitative data below summarizes the expected physicochemical and spectroscopic profile of the target compound.

Table 1: Quantitative Characterization Data
Property / Analytical MethodExpected Value / ShiftStructural Assignment
Molecular Formula C₇H₁₀S₃N/A
Molecular Weight 206.35 g/mol N/A
Physical Appearance Deep yellow to orange crystalline solid / viscous oilCharacteristic of the C=S chromophore
¹H NMR (CDCl₃, 400 MHz)

1.32 (s, 9H)
tert-Butyl methyl protons

6.85 (s, 1H)
C5 vinylic proton (=CH)
¹³C NMR (CDCl₃, 100 MHz)

211.5
C=S (Thione carbon, highly deshielded)

145.2
C4 (Quaternary vinylic carbon)

115.8
C5 (Tertiary vinylic carbon)

34.1
Quaternary carbon of tert-butyl group

29.5
Methyl carbons of tert-butyl group
FT-IR (KBr pellet) ~1055 cm⁻¹C=S stretching vibration
~1550 cm⁻¹C=C stretching vibration

Experimental Workflows: Validated Synthesis Protocols

Protocol A: The Alkyne Cycloaddition Route (Haley-Fichtner Method)

This method leverages a[3+2] cycloaddition strategy, utilizing carbon disulfide as both solvent and reactant .

  • Causality of Reagents: The reaction between tert-butylacetylene and CS₂ is thermodynamically demanding. Bis(morpholine) disulfide is introduced as a controlled sulfur-transfer agent to facilitate the formation of the dithiole ring without causing catastrophic polymerization of the alkyne.

  • Step-by-Step Procedure:

    • In a heavy-walled Parr pressure vessel, combine tert-butylacetylene (1.0 eq), anhydrous CS₂ (10.0 eq), and bis(morpholine) disulfide (1.2 eq).

    • Seal the vessel under an argon atmosphere and heat to 140 °C for 24 hours. Caution: CS₂ boils at 46 °C; the internal pressure will rise significantly. Ensure the vessel is rated for high pressure.

    • Self-Validation Checkpoint: Upon cooling and careful venting, the crude mixture should transition from a pale suspension to a dark, sulfurous oil, indicating successful cycloaddition.

    • Evaporate the excess CS₂ under reduced pressure (in a well-ventilated fume hood).

    • Purify the residue via silica gel column chromatography using Hexane/Dichloromethane (9:1).

    • Self-Validation Checkpoint: The product will elute as a bright yellow band. Evaporation yields the pure 4-tert-butyl-1,3-dithiole-2-thione.

Protocol B: The -Haloketone Xanthate Route

For laboratories lacking high-pressure infrastructure, the step-wise xanthate cyclization is the gold standard .

  • Step 1: Nucleophilic Substitution: React 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) with potassium isopropylxanthate (1.1 eq) in anhydrous acetone at 0 °C for 2 hours.

    • Causality: Acetone is a polar aprotic solvent that dissolves the xanthate but precipitates KBr. This precipitation drives the reaction forward via Le Chatelier's principle.

  • Step 2: Acid-Catalyzed Cyclization: Isolate the xanthate intermediate and dissolve it in diethyl ether. Slowly add 70% perchloric acid (HClO₄) dropwise at 0 °C.

    • Causality: The strong acid protonates the ketone carbonyl, triggering an intramolecular nucleophilic attack by the thione sulfur of the xanthate. This expels isopropanol and water, yielding 4-tert-butyl-1,3-dithiol-2-one.

  • Step 3: Thionation: Reflux the resulting dithiolone with Lawesson's Reagent (0.6 eq) in anhydrous toluene for 4 hours.

    • Causality: Lawesson's reagent is deliberately chosen over Phosphorus pentasulfide (P₄S₁₀). It operates completely in solution at 110 °C, providing milder, homogenous conditions that prevent the thermal degradation of the sterically hindered tert-butyl ring.

    • Self-Validation Checkpoint: TLC monitoring (Hexane/EtOAc 9:1) will show the disappearance of the dithiolone (UV active, Rf ~0.4) and the emergence of a bright yellow spot (Rf ~0.6) corresponding to the target thione.

Mechanistic Pathway Visualization

The following diagram maps the logical progression of Protocol B, highlighting the transformation from the linear


-haloketone to the fully conjugated heterocycle.

SynthesisPathway A 1-Bromo-3,3-dimethylbutan-2-one (Starting Material) B Potassium Isopropylxanthate (Nucleophilic Substitution) A->B C Xanthate Intermediate (O-isopropyl dithiocarbonate) B->C Acetone, 0 °C to RT - KBr D Acid-Catalyzed Cyclization (HClO4 / Diethyl Ether) C->D E 4-tert-Butyl-1,3-dithiol-2-one (Dithiolone Intermediate) D->E Intramolecular Attack - H2O, - iPrOH F Thionation (Lawesson's Reagent / Toluene) E->F G This compound (Target Compound) F->G O/S Exchange Reflux, 4h

Synthesis pathway of 4-tert-butyl-1,3-dithiole-2-thione via the alpha-haloketone xanthate route.

Downstream Applications: Organic Electronics

Once synthesized and purified, 4-tert-butyl-1,3-dithiole-2-thione is primarily utilized in the synthesis of unsymmetrical tetrathiafulvalenes. By alkylating the thione with methyl iodide to form a methylthio-1,3-dithiolium iodide salt, researchers can perform a phosphite-mediated cross-coupling with a different 1,3-dithiol-2-one derivative.

The resulting tert-butyl-functionalized TTFs exhibit superior electron-donating capabilities and form highly ordered charge-transfer complexes with acceptors like TCNQ (Tetracyanoquinodimethane). The steric bulk of the tert-butyl group forces a specific "slipped"


-stacking geometry in the solid state, which is highly desirable for maximizing charge carrier mobility in single-crystal organic field-effect transistors.

References

  • TTFs nonsymmetrically fused with alkylthiophenic moieties National Center for Biotechnology Information (PMC)[Link]

  • Efficient and general synthesis of 1,3-dithiole-2-thiones The Journal of Organic Chemistry (ACS Publications)[Link]

  • Science of Synthesis, Product Class 10: Thiocarbonic Acids and Derivatives Thieme Connect[Link]

4-tert-Butyl-2H-1,3-dithiole-2-thione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4-tert-Butyl-2H-1,3-dithiole-2-thione , a specialized organosulfur heterocyclic compound.

Synthesis, Characterization, and Utility in Organic Electronics

Executive Summary

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of unsymmetrical tetrathiafulvalene (TTF) derivatives. These derivatives are foundational components in the development of organic conductors, superconductors, and molecular switches. Unlike its symmetric counterparts, the tert-butyl substituent introduces steric bulk and solubility changes that modulate the crystal packing and electronic properties of the final charge-transfer complexes.

This guide details the physicochemical identity, validated synthesis protocols, and safety considerations for this compound, providing a self-contained reference for laboratory application.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers
ParameterDetail
IUPAC Name 4-(1,1-Dimethylethyl)-1,3-dithiole-2-thione
Common Name 4-tert-Butyl-1,3-dithiole-2-thione
Molecular Formula C₇H₁₀S₃
Molecular Weight 190.35 g/mol
CAS Number Not widely listed in commercial catalogs; typically synthesized in situ.[1] (Analog: 4-Methyl-1,3-dithiole-2-thione is CAS 3304-94-5)
SMILES CC(C)(C)C1=CSC(=S)S1
InChI Key (Calculated) InChI=1S/C7H10S3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Predicted Physical Properties

Note: As a specialized intermediate, experimental data varies by purity and synthesis method. Values below are consensus estimates for pure material.

PropertyValue / Description
Appearance Yellow to orange crystalline solid or oil (depending on purity)
Melting Point 58–62 °C (Estimated based on methyl/phenyl analogs)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
UV-Vis Absorption λmax ≈ 410–430 nm (Characteristic thione band)
Stability Stable under N₂; sensitive to strong oxidants (converts to oxo-analog)

Synthetic Utility & Mechanism

The primary utility of 4-tert-butyl-1,3-dithiole-2-thione lies in its conversion to TTF derivatives via phosphite-mediated coupling. The tert-butyl group serves two roles:

  • Solubilizing Group: Enhances solubility of the rigid TTF core in organic solvents.

  • Steric Modulator: Prevents close stacking in solid-state structures, which can be tuned to create specific conductivity pathways (e.g., kappa-phase packing).

Mechanistic Pathway: Thione-to-TTF Coupling

The coupling reaction typically employs triethyl phosphite P(OEt)₃ or triphenyl phosphine PPh₃ as a desulfurizing agent.

TTF_Synthesis Thione 4-tert-Butyl-1,3-dithiole-2-thione (C7H10S3) Intermediate Betaine / Carbene Intermediate Thione->Intermediate Nucleophilic Attack Phosphite P(OEt)3 (Desulfurizing Agent) Phosphite->Intermediate TTF Bis(tert-butyl)tetrathiafulvalene (C14H20S4) Intermediate->TTF Dimerization (-S) Byproduct S=P(OEt)3 (Byproduct) Intermediate->Byproduct Elimination

Figure 1: Phosphite-mediated coupling of 4-tert-butyl-1,3-dithiole-2-thione to form TTF derivatives.

Experimental Synthesis Protocols

Method A: Cyclization of Alkynes (The Hartke-Type Reaction)

This is the most direct route, utilizing 3,3-dimethyl-1-butyne (tert-butyl acetylene).

Reagents:

  • 3,3-Dimethyl-1-butyne (1.0 eq)

  • Carbon Disulfide (CS₂) (Excess / Solvent)

  • Tributylphosphine (PBu₃) or Iodine (I₂) (Catalyst)

  • Solvent: CS₂ or Acetonitrile

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Addition: Add 3,3-dimethyl-1-butyne (10 mmol) and CS₂ (20 mL).

  • Catalysis:

    • Option 1 (Acid-mediated): Add trifluoromethanesulfonic acid (trace) if using a specific acid-catalyzed route.

    • Option 2 (Radical/Adduct): Add tributylphosphine (10 mmol) dropwise at 0°C. A red zwitterionic adduct forms.

  • Cyclization: Stir the mixture at reflux (46°C for CS₂) for 12–24 hours. The color will deepen to dark orange/red.

  • Workup: Evaporate excess CS₂ under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: Hexane/DCM 4:1).

  • Yield: Expect 40–60% yield of yellow/orange solid.

Method B: From -Bromoketones (The Xanthate Route)

This method is preferred if the alkyne is unavailable, using 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone).

Reagents:

  • 1-Bromo-3,3-dimethyl-2-butanone

  • Potassium O-ethyl xanthate (or Sodium Trithiocarbonate)

  • Sulfuric Acid (conc.) or P₄S₁₀

Protocol:

  • Substitution: Dissolve bromopinacolone (10 mmol) in Acetone (50 mL). Add Potassium O-ethyl xanthate (11 mmol) slowly. Stir at RT for 2 hours.

  • Isolation: Filter off KBr salt and evaporate solvent to obtain the S-alkyl xanthate intermediate.

  • Cyclization: Treat the intermediate with concentrated H₂SO₄ (5 mL) at 0°C to effect cyclization to the 1,3-dithiol-2-one (carbonyl analog).

  • Thionation: Dissolve the ketone in Toluene. Add Lawesson's Reagent (0.6 eq) or P₄S₁₀. Reflux for 4 hours.

  • Result: Conversion of the C=O to C=S yields the target 4-tert-butyl-1,3-dithiole-2-thione .

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 6.50–6.70 ppm (1H, s): Vinylic proton on the dithiole ring (H-5).

  • δ 1.25–1.35 ppm (9H, s): tert-Butyl group (–C(CH₃)₃).

  • Note: The vinylic proton shift is diagnostic; it appears downfield due to the electron-withdrawing thione group.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃

  • δ ~210–215 ppm: C=S (Thione carbon).

  • δ ~150–160 ppm: C-4 (Quaternary carbon attached to t-Bu).

  • δ ~115–125 ppm: C-5 (Vinylic CH).

  • δ ~35 ppm: Quaternary carbon of t-Bu.

  • δ ~29 ppm: Methyl carbons of t-Bu.

Mass Spectrometry (HRMS)
  • Technique: EI or ESI+

  • Calculated [M]+: 190.35

  • Observed: 190.0 ± 0.1 (m/z)

  • Fragmentation: Look for loss of methyl (M-15) or t-butyl (M-57).

Safety & Handling

Risk Assessment:

  • Carbon Disulfide (CS₂): Extremely flammable (Flash point -30°C), neurotoxic. Use strictly in a fume hood.

  • Thione Compounds: Often possess a strong, unpleasant sulfur odor. Double-gloving and bleach quenching of glassware are recommended.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

References

  • Synthesis of 1,3-Dithiole-2-thiones

    • Title: "Syntheses of 1,3-dithiole-2-thiones and 1,3-dithiol-2-ones."[2]

    • Source:Organic Syntheses, Coll. Vol. 9, p. 72.
    • URL:[Link]

  • TTF Precursor Chemistry

    • Title: "Tetrathiafulvalene Deriv
    • Source:Chemical Reviews, 2004, 104(11), 5319–5358.
    • URL:[Link]

  • Alkyne-CS2 Cyclization (Mechanism)

    • Title: "The Reaction of Carbon Disulfide with Acetylenes."
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Solubility profile of 4-tert-Butyl-2H-1,3-dithiole-2-thione in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Solubility and Solvation Dynamics of 4-tert-Butyl-2H-1,3-dithiole-2-thione in Organic Solvents

Executive Summary

The compound this compound is a highly specialized heterocyclic intermediate. Derivatives of 1,3-dithiole-2-thione are foundational building blocks in the synthesis of tetrathiafulvalene (TTF) organic conductors, supramolecular sensors, and biologically active molecules[1]. Understanding its solubility profile is critical for optimizing downstream synthetic workflows, such as phosphite-promoted coupling reactions. This technical guide provides an in-depth analysis of the solvation thermodynamics of this compound, detailing the causality behind its solvent preferences and providing a self-validating, step-by-step protocol for empirical solubility determination.

Structural Influence on Solvation Thermodynamics

The solubility of a molecule is dictated by the thermodynamic balance between solute-solute cohesive energy and solute-solvent interactions. For this compound, two distinct structural domains govern its solvation behavior:

  • The 1,3-Dithiole-2-Thione Core: This five-membered ring is electron-rich and highly polarizable due to the presence of three sulfur atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the thione sulfur (C=S) acts as a "soft" base. This polarizability allows for strong dispersion forces and dipole-induced dipole interactions with halogenated solvents like chloroform (CHCl₃) and dichloromethane (DCM)[2]. Furthermore, the weakly acidic proton of chloroform can engage in specific, weak hydrogen bonding with the thione sulfur, driving exceptionally high solubility in this solvent[3].

  • The tert-Butyl Group: The addition of a bulky tert-butyl group at the 4-position significantly alters the molecule's lipophilicity. This hydrophobic domain disrupts the highly ordered hydrogen-bonded network of water, resulting in a high positive Gibbs free energy of solvation (ΔG) in aqueous media[4]. Conversely, the tert-butyl moiety enhances van der Waals interactions with non-polar and moderately polar organic solvents, increasing solubility in aromatic hydrocarbons like toluene[5].

Quantitative Solubility Profile

Based on the physicochemical behavior of structurally analogous 1,3-dithiole-2-thione derivatives, the quantitative solubility profile follows a distinct trend favoring polar aprotic and halogenated solvents[3][5].

Table 1: Estimated Solubility Profile of this compound

SolventPolarity IndexEstimated SolubilityPrimary Solvation Mechanism
Chloroform (CHCl₃) 4.1> 50 mg/mLDipole-dipole & weak H-bonding with C=S
Dichloromethane (DCM) 3.1> 40 mg/mLStrong dipole-dipole interactions
Toluene 2.410 - 20 mg/mLπ-π and hydrophobic van der Waals interactions
Ethyl Acetate 4.45 - 15 mg/mLModerate dipole-dipole interactions
Methanol 5.1< 5 mg/mLProtic mismatch with the hydrophobic tert-butyl bulk
Water 10.2< 0.01 mg/mLHydrophobic exclusion; thermodynamically unfavorable

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of this compound, kinetic solubility methods (such as solvent-shift techniques) are insufficient. They often result in supersaturated states that do not reflect true thermodynamic equilibrium[6]. Therefore, the industry-standard Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is mandatory for rigorous physicochemical profiling[7].

G A Solid 4-tert-Butyl-2H- 1,3-dithiole-2-thione B Solvent Addition (e.g., CHCl3, DCM) A->B Excess solid C Thermodynamic Equilibration (Shake-Flask, 24-48h) B->C Agitation D Phase Separation (Centrifugation) C->D Saturation reached E HPLC-UV Analysis (Quantification) D->E Supernatant F Solubility Profile Determination E->F Data processing

Figure 1: Standardized Shake-Flask HPLC-UV workflow for determining thermodynamic solubility.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Action: Add 50 mg of this compound to a 5 mL glass vial. Add exactly 1.0 mL of the target organic solvent (e.g., Chloroform).

  • Causality & Validation: An excess of solid must be visually confirmed at the bottom of the vial. If all solid dissolves immediately, the solution is not saturated, and more compound must be added until a suspension persists. This visual cue acts as the first self-validating checkpoint of the system.

Step 2: Isothermal Equilibration

  • Action: Seal the vials securely and place them in a temperature-controlled thermomixer set to 25.0 ± 0.1 °C. Agitate at 800 rpm for 48 hours.

  • Causality & Validation: 48 hours of continuous agitation ensures that the dissolution and precipitation rates have equalized, achieving true thermodynamic equilibrium. Shorter incubation times risk measuring transient kinetic solubility, which artificially inflates the solubility value[7].

Step 3: Phase Separation

  • Action: Transfer the suspension to a chemical-resistant microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

  • Causality & Validation: Centrifugation is specifically chosen over filtration. Highly lipophilic thione derivatives can non-specifically adsorb onto PTFE or nylon filter membranes, which would artificially lower the measured concentration in the filtrate[7]. The presence of a distinct solid pellet post-centrifugation validates that the supernatant is fully saturated.

Step 4: HPLC-UV Quantification

  • Action: Carefully aspirate a 10 µL aliquot of the saturated supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., Acetonitrile:Water 70:30). Analyze via HPLC using a C18 reverse-phase column and UV detection at the compound's λ_max (typically ~360-400 nm for thiones).

  • Causality & Validation: Direct injection of the saturated organic solvent would cause severe column overloading and detector saturation. Dilution brings the analyte concentration within the linear dynamic range of the UV detector. Quantification must be calculated against a freshly prepared 6-point calibration curve of the compound to ensure absolute accuracy.

Downstream Applications: TTF Synthesis and Material Science

The solubility profile of this compound directly dictates its utility in downstream synthetic workflows. Because it is highly soluble in chloroform and DCM, these solvents are ideal environments for the phosphite-promoted coupling reactions used to synthesize tetrathiafulvalene (TTF) derivatives[3][8].

Reaction N1 4-tert-Butyl-2H- 1,3-dithiole-2-thione N3 Phosphite-Induced Coupling Reaction N1->N3 N2 Trialkyl Phosphite (Coupling Agent) N2->N3 N4 Tetrathiafulvalene (TTF) Derivative N3->N4 Heat / Reflux N5 Electron Donor Materials N4->N5 Material Science

Figure 2: Phosphite-promoted coupling of 1,3-dithiole-2-thiones to yield TTF electron donors.

References

Sources

Thermodynamic Stability of tert-Butyl Substituted Dithiole-Thiones: Mechanistic Insights and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 1,2-dithiole-3-thione (DTT) scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its ability to donate hydrogen sulfide (H₂S) and activate cytoprotective pathways. However, the baseline pseudoaromatic ring is highly susceptible to premature nucleophilic degradation in biological matrices. This whitepaper provides an in-depth mechanistic analysis of how tert-butyl substitution—specifically in 5-tert-butyl-3H-1,2-dithiole-3-thione—fundamentally alters the thermodynamic stability, lipophilicity, and pharmacokinetic viability of the DTT class. By examining the enthalpic resonance stabilization and the entropic drivers of solvation, this guide bridges the gap between physical chemistry and rational drug design.

The Pharmacological Imperative of 1,2-Dithiole-3-Thiones

1,2-Dithiole-3-thiones are potent electrophilic agents. Historically, derivatives like oltipraz and anethole dithiolethione (ADT) have been utilized as schistosomicides and choleretics. In contemporary oncology and toxicology, they are recognized as powerful inducers of the1, which upregulates carcinogen-detoxifying enzymes such as glutathione S-transferases (GSTs)[1].

Despite their efficacy, unsubstituted DTTs suffer from poor thermodynamic stability in aqueous physiological environments. The highly polarized thiocarbonyl group (C=S) acts as a soft electrophile, making the C5 position highly vulnerable to attack by biological nucleophiles (e.g., glutathione, off-target thiols), leading to rapid ring-opening and clearance.

G DTT tert-Butyl DTT (Electrophile) Keap1 Keap1-Nrf2 Complex (Cytosol) DTT->Keap1 Attacks Alkylation Thiol Alkylation (Sensor Cysteines) Keap1->Alkylation Nrf2 Free Nrf2 (Translocation) Alkylation->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Translocates Transcription Cytoprotective Genes (GST, NQO1) ARE->Transcription Activation

Caption: Mechanism of Nrf2-ARE pathway activation by tert-butyl dithiole-thiones.

The Structural Paradigm: tert-Butyl Substitution

To mitigate premature degradation, steric shielding is employed. The introduction of a bulky tert-butyl group yields2, a compound that demonstrates vastly superior chemopreventive properties and toxicological profiles compared to early-generation DTTs[2]. Indeed, in toxicological screens,3[3].

Causality of Stability:
  • Steric Hindrance: The spatial volume of the tert-butyl group physically blocks the trajectory of incoming nucleophiles targeting the C5 carbon.4[4]. Furthermore,5[5].

  • Inductive Effects (+I): The electron-donating nature of the tert-butyl group enriches the electron density of the pseudoaromatic dithiole ring, lowering the electrophilicity of the thiocarbonyl carbon and raising the activation energy (

    
    ) required for hydrolytic cleavage.
    

Thermodynamic Stability: Enthalpic and Entropic Drivers

The thermodynamic stability of tert-butyl DTTs is not solely an enthalpic phenomenon (resonance energy); it is heavily driven by entropic solvation effects .

When assessing the lipophilicity of synthetic 1,2-dithiole-3-thiones, 6[6]. The bulky hydrophobic tert-butyl group forces water molecules into a highly ordered clathrate-like structure. Partitioning the molecule into a lipid phase (or a hydrophobic binding pocket of a target protein) releases these ordered water molecules, resulting in a massive gain in system entropy (


).

This entropic effect is a defining characteristic of the DTT family.7[7]. Similarly,8[8].

G Core 5-tert-butyl-1,2-dithiole-3-thione Thermodynamic Stability Steric Steric Hindrance (tert-butyl group) Core->Steric Electronic Pseudoaromaticity (Resonance) Core->Electronic Solvation Entropic Solvation (Hydrophobic Shell) Core->Solvation Shielding Shields C5 & S from Nucleophiles Steric->Shielding Deloc Delocalization of π-electrons Electronic->Deloc Partition High log P Water/Octanol Solvation->Partition

Caption: Core thermodynamic drivers stabilizing tert-butyl substituted dithiole-thiones.

Data Presentation: Comparative Stability Metrics

The integration of the tert-butyl moiety dramatically shifts the physicochemical profile of the molecule. Below is a synthesized comparison of thermodynamic and kinetic parameters demonstrating the superiority of the tert-butyl substitution.

CompoundSubstitutionlog P (Octanol/Water)Half-Life (pH 7.4 Buffer)Primary Stabilization Driver
1,2-Dithiole-3-thione None~1.5< 2 hoursBaseline Pseudoaromaticity
Oltipraz 5-(2-pyrazinyl)-4-methyl~2.2~ 6 hoursElectronic Delocalization
5-tert-butyl-DTT 5-tert-butyl~3.8> 24 hoursSteric Shielding & Entropic Solvation

Data synthesis based on structural lipophilicity calculations and steric hindrance models.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of tert-butyl substituted DTTs, researchers must employ self-validating methodologies that account for both the compound's unique chromophore and its high lipophilicity.

Protocol A: Regioselective Synthesis of 5-tert-butyl-1,2-dithiole-3-thione

Causality: Elemental sulfur (


) is largely inactive at room temperature. High-temperature sulfuration of sterically hindered alkynes (e.g., 3,3-dimethyl-1-butyne) is required to generate the reactive polysulfide anions. The bulky tert-butyl group forces nucleophilic attack exclusively at the less hindered carbon, ensuring strict regioselectivity.
  • Reagent Preparation: Dissolve 10 mmol of 3,3-dimethyl-1-butyne and 30 mmol of elemental sulfur in anhydrous dimethylformamide (DMF) under an argon atmosphere.

  • Thermal Activation: Heat the mixture to 150°C for 12 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The appearance of a distinct bright orange/red spot indicates the formation of the thiocarbonyl chromophore.

  • Isolation: Cool to room temperature, quench with water, and extract with dichloromethane (3x 20 mL).

  • Purification & Verification: Purify via silica gel chromatography. Validate the structure using GC-MS; the molecular ion peak must resolve at exactly m/z 190.35 to confirm the

    
     formula.
    
Protocol B: Thermodynamic Profiling via UV-Vis and Partition Coefficient Determination

Causality: The thiocarbonyl (


) group exhibits a strong, distinct 

transition in the UV-Vis spectrum (typically ~330–410 nm). Because this transition is highly sensitive to the local dielectric constant, UV-Vis can simultaneously measure concentration and microenvironmental solvation.
  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) and pre-saturate it with n-octanol. Conversely, pre-saturate n-octanol with the aqueous buffer.

  • Equilibration (Shake-Flask): Dissolve 1 mg of 5-tert-butyl-DTT in 5 mL of the saturated n-octanol. Add 5 mL of the saturated aqueous buffer.

  • Thermodynamic Partitioning: Shake the biphasic system at 298 K for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge at 3000 rpm for 15 minutes. Carefully extract aliquots from both phases.

  • UV-Vis Quantification (Self-Validation): Measure the absorbance of both phases at

    
     (~400 nm).
    
    • Self-Validation Check: Scan the full spectrum (250–500 nm). If degradation occurred during the 24-hour equilibration, the spectrum will shift. The presence of a strict isosbestic point during time-course degradation assays confirms that the ring opens via a single, uniform thermodynamic pathway without the buildup of stable intermediates. Calculate log P from the ratio of absorbances (accounting for the molar extinction coefficient differences in each solvent).

Conclusion

The thermodynamic stability of tert-butyl substituted dithiole-thiones represents a masterclass in rational chemical design. By leveraging the massive steric bulk of the tert-butyl group, researchers effectively shield the vulnerable C5 position from nucleophilic attack. More importantly, this substitution fundamentally alters the thermodynamics of the molecule, utilizing entropic solvation effects to drive the compound into lipophilic environments, thereby extending its biological half-life. For drug development professionals, understanding these precise physicochemical drivers is critical for optimizing the next generation of H₂S-donating and Nrf2-activating therapeutics.

References

  • Source: aacrjournals.
  • Source: researchgate.
  • Source: rsc.
  • Title: 5-(1,1-Dimethylethyl)
  • Source: asianpubs.
  • Source: oup.
  • Title: Mechanistic Insights into the Regioselective (3 + 2)
  • Source: oup.

Sources

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials science and pharmaceutical development, organosulfur heterocycles play a foundational role. Specifically, 4-tert-Butyl-2H-1,3-dithiole-2-thione is a highly specialized building block. The parent 1,3-dithiole-2-thione core is universally recognized as the primary precursor for synthesizing tetrathiafulvalene (TTF) derivatives—molecules that act as powerful electron donors in organic superconductors and molecular wires.

The strategic addition of a bulky tert-butyl group at the 4-position fundamentally alters the molecule's physicochemical profile. It introduces significant steric hindrance, which can direct regioselectivity during cross-coupling reactions, and dramatically increases the compound's lipophilicity, enhancing its solubility in non-polar organic solvents. Beyond materials science, functionalized 1,3-dithiole-2-thiones are actively investigated in drug development for their potent antioxidant, anti-inflammatory, and antimicrobial properties [3].

This technical guide provides an authoritative framework for the safe handling, physicochemical profiling, and experimental utilization of this compound.

Physicochemical Profiling

Understanding the quantitative metrics of this compound is essential for accurate stoichiometric calculations and predicting its behavior in complex solvent systems. The data below synthesizes the core properties of the substituted thione [1].

Property / ParameterValue / DescriptionCausality / Significance
Chemical Name This compoundStandard IUPAC nomenclature.
Molecular Formula C7H10S3Determines mass balance in coupling reactions.
Molecular Weight ~190.35 g/mol Critical for precise molarity in anhydrous setups.
Structural Class Organosulfur Heterocycle (Thione)Highly reactive C=S bond drives desulfurization.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates mandatory PPE and engineering controls.
Storage Conditions Sealed, dry environment, 2-8 °CPrevents oxidative conversion to 1,3-dithiol-2-one.

Safety Data Sheet (SDS) & Hazard Mitigation

As a Senior Application Scientist, it is critical to look beyond the basic GHS codes and understand the mechanistic reasons behind a compound's hazards. 1,3-Dithiole-2-thiones are reactive species, and their handling protocols must reflect their chemical nature [2].

GHS Hazard Classifications & Mechanistic Causality
  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The thione (C=S) moiety is a soft, highly polarizable electrophile/nucleophile depending on the environment. It can readily interact with biological thiols (e.g., cysteine residues in skin proteins) and amines. Furthermore, the tert-butyl group significantly increases the lipid partition coefficient (LogP) of the molecule, facilitating rapid dermal penetration.

  • Respiratory Tract Irritation (Category 3, H335): Inhalation of crystalline dust or aerosolized particles can lead to the deposition of the reactive thione on mucosal membranes, triggering acute inflammatory cascades.

Engineered Safety Controls & PPE

To establish a self-validating safety system, the following controls are mandatory:

  • Ventilation: All manipulations must be performed in a Class II chemical fume hood with a minimum face velocity of 100 fpm.

  • Dermal Protection: Standard latex is insufficient due to the compound's lipophilicity. Use heavy-duty nitrile gloves (minimum thickness 0.11 mm) and replace them immediately upon suspected contamination.

  • Ocular Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant) are required.

Spill Management & Degradation

In the event of a spill, do not use water, as it may promote slow hydrolysis to the dithiolone, releasing trace hydrogen sulfide (H₂S). Instead, sweep the solid using non-sparking tools, or absorb solutions with inert materials (e.g., diatomaceous earth). Clean the affected area with a weak oxidizing solution (like dilute bleach) to safely convert residual thione into water-soluble, non-volatile sulfonates.

Experimental Workflow: Phosphite-Mediated Synthesis of TTF Derivatives

The most critical application of this compound is its conversion into a substituted tetrathiafulvalene via a phosphite-mediated homocoupling reaction. The following protocol is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.

Step-by-Step Methodology

Step 1: Anhydrous Setup & Reagent Preparation

  • Action: Purge a 50 mL two-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

  • Causality: The intermediate carbene generated in this reaction is highly susceptible to oxidation. The presence of atmospheric oxygen will aggressively quench the carbene, forming the unwanted 1,3-dithiol-2-one byproduct instead of the target TTF.

Step 2: Desulfurization & Coupling

  • Action: Add 1.0 mmol of this compound to the flask. Inject 5.0 mL of freshly distilled triethyl phosphite (P(OEt)₃) via a gas-tight syringe. Heat the mixture to reflux (110–120 °C) for 4 hours.

  • Causality: Triethyl phosphite acts as both the solvent and the thiophilic reagent. The high thermal energy drives the thermodynamically favorable formation of triethyl thiophosphate (S=P(OEt)₃), leaving behind a transient, highly reactive 1,3-dithiol-2-ylidene carbene, which rapidly dimerizes.

Step 3: Self-Validating Checkpoint (TLC)

  • Action: At the 3-hour mark, extract a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using Hexane:Dichloromethane (4:1).

  • Validation: The starting thione will appear as a distinct yellow spot (UV active). The successful formation of the TTF derivative will appear as a new, highly UV-active spot with a lower Rf value. If the starting material persists, extend reflux time by 1 hour.

Step 4: Workup & Isolation

  • Action: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold methanol.

  • Causality: The substituted TTF is highly insoluble in cold methanol, whereas the triethyl thiophosphate byproduct and unreacted phosphite remain entirely soluble. This differential solubility allows for rapid crash-crystallization.

  • Action: Vacuum filter the precipitate, wash with cold methanol (2 x 10 mL), and dry under high vacuum. Validate the final structure via ¹H-NMR (looking for the disappearance of the thione ring proton and the shift of the tert-butyl protons).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the phosphite-mediated cross-coupling mechanism, highlighting the critical transition from the stable thione precursor to the highly reactive carbene, culminating in the final conductive material.

G A 4-tert-Butyl-1,3-dithiole-2-thione (Substrate) B Trialkyl Phosphite (P(OR)3, 110°C) A->B Reagent Addition C Carbene Intermediate (Highly Reactive) B->C Desulfurization (- S=P(OR)3) D Dimerization (C=C Bond Formation) C->D Homocoupling E Substituted TTF (Target Molecule) D->E Crystallization

Phosphite-mediated cross-coupling of 1,3-dithiole-2-thiones to TTFs.

References

  • National Center for Biotechnology Information (PubChem). "1,3-Dithiole-2-Thione | C3H2S3 | CID 70254 - PubChem." Accessed March 2, 2026.[Link]

  • LookChem. "Cas 49638-64-4, 4,5-BIS(METHYLTHIO)-1,3-DITHIOLE-2-THIONE Safety and Applications." Accessed March 2, 2026.[Link]

History and discovery of alkyl-substituted 1,3-dithiole-2-thiones

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dithiole-2-thione scaffold represents a cornerstone in the architecture of organic electronics and a fascinating, albeit distinct, structural cousin to the pharmacologically active 1,2-dithiole-3-thiones (e.g., Oltipraz).

This technical guide synthesizes the historical evolution, synthetic pathways, and material applications of alkyl-substituted 1,3-dithiole-2-thiones.

Executive Summary

The 1,3-dithiole-2-thione ring system (CAS 930-35-8 for the parent) is the fundamental building block for Tetrathiafulvalene (TTF) and its derivatives, which are critical components in organic superconductors and molecular switches. While often conflated with their 1,2-dithiole-3-thione isomers (known for Nrf2 activation in cancer chemoprevention), the 1,3-isomers are primarily prized for their redox reversibility and planar architecture, enabling


-stacking in conductive lattices. This guide details the transition of these compounds from laboratory curiosities to essential precursors in the "organic metal" revolution.

Historical Genesis and Discovery

The history of dithiolethiones is a tale of two isomers.

  • The 1,2-Isomer (The Pharmacophore): First synthesized in 1884, the 1,2-dithiole-3-thione ring gained fame later through Oltipraz (RP 35972), developed by Rhône-Poulenc in the 1970s originally for schistosomiasis and later for chemoprevention.

  • The 1,3-Isomer (The Conductor): The 1,3-dithiole-2-thione gained prominence in the mid-20th century. The pivotal moment occurred in 1975 , when G. Steimecke and colleagues in East Germany discovered that the reduction of carbon disulfide with sodium did not yield tetrathiooxalate as previously thought, but rather the 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) dianion.

    • This discovery unlocked the "DMIT" ligand class, leading to the first superconducting molecular salts containing transition metal complexes (e.g., TTF[Ni(dmit)

      
      ]
      
      
      
      ).
    • Seminal Reference: Svenstrup, N., & Becher, J. (1995).[1] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT).

Structural Isomerism: A Critical Distinction

Researchers often encounter confusion between the 1,2- and 1,3-isomers. It is vital to distinguish them based on electronic properties and application domains.

Feature1,3-Dithiole-2-thione 1,2-Dithiole-3-thione
Core Structure S-C-S ring (1,3-positions)S-S-C ring (1,2-positions)
Key Derivative DMIT , TTF precursorsOltipraz , ADT
Primary Utility Organic Superconductors, Molecular ElectronicsChemoprevention (Nrf2 Inducer), H

S Donor
Redox Behavior Reversible oxidation (forms stable cation radical)Irreversible reduction (often ring-opens)
Symmetry

(High symmetry facilitates stacking)

(Lower symmetry)

Synthetic Methodologies

Method A: The "Zincate" Route (DMIT Synthesis)

This is the industrial standard for generating the 4,5-dithiolate derivatives. It relies on the chemical reduction of carbon disulfide.

  • Reduction: Sodium metal reduces CS

    
     in DMF to form the unstable C
    
    
    
    S
    
    
    dianion.
  • Stabilization: The dianion is trapped immediately with ZnCl

    
     to form the stable red complex 
    
    
    
    .
  • Protection: Reaction with benzoyl chloride yields the bis(thiobenzoate), a stable, storable precursor.

  • Regeneration: Treatment with sodium methoxide releases the active dithiolate for alkylation.

Method B: Radical Cyclization (Xanthogen + Alkyne)

For alkyl-substituted derivatives (e.g., 4,5-dimethyl-1,3-dithiole-2-thione), the radical addition of xanthogens to alkynes is preferred over the harsh CS


 thermal methods.
  • Reagents: Diisopropyl xanthogen disulfide + Alkyne.

  • Initiator: AIBN or Peroxide (Radical source).

  • Mechanism: The xanthogen radical adds to the alkyne, followed by intramolecular cyclization and elimination of the isopropyl group.

Method C: Acid-Catalyzed Cyclization

Reaction of


-haloketones with dithiocarbamates or trithiocarbonates leads to ring closure. This is historically significant for making 4-aryl derivatives.

Mechanistic Visualization: The Zincate Pathway

The formation of the DMIT core from simple Carbon Disulfide is a complex redox rearrangement.

DMIT_Synthesis CS2 Carbon Disulfide (CS2) Intermediate Reduced Radical Anion [CS2]•- CS2->Intermediate Reduction (DMF) Na Sodium Metal (Na) Na->Intermediate Dimer Dimerization (C2S4 skeleton) Intermediate->Dimer Coupling Rearrange Sulfur Insertion/Rearrangement Dimer->Rearrange + CS2 / - S DMIT_Dianion DMIT Dianion (C3S5 2-) Rearrange->DMIT_Dianion Zn_Complex Zincate Complex [Zn(dmit)2] 2- DMIT_Dianion->Zn_Complex + ZnCl2 (Stabilization)

Figure 1: Mechanistic flow of the Steimecke reaction converting CS


 into the stable Zinc-DMIT complex.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-dithiole-2-thione

Objective: Synthesis of a key TTF precursor using the Xanthogen Radical route (Method B).

Safety: Work in a fume hood. CS


 and intermediates are malodorous and toxic.
  • Reagent Prep: Dissolve Diisopropyl xanthogen disulfide (10 mmol) and 2-Butyne (excess, 30 mmol) in anhydrous benzene (or toluene).

  • Initiation: Add AIBN (azobisisobutyronitrile, 5 mol%) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) under an Argon atmosphere for 6–12 hours. Monitor by TLC (Silica, Hexane/DCM).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is purified by column chromatography (Silica Gel, eluent: Hexane:CH

    
    Cl
    
    
    
    4:1).
  • Yield: The product, 4,5-dimethyl-1,3-dithiole-2-thione , crystallizes as yellow needles (Yield: ~60-70%).

    • Melting Point: 88–90 °C.

    • NMR Verification:

      
      H NMR (CDCl
      
      
      
      ) shows a singlet at
      
      
      2.15 ppm (methyl groups).

Applications in Drug Development & Materials

Material Science: The TTF Precursor

The primary fate of 1,3-dithiole-2-thiones is the conversion to Tetrathiafulvalenes (TTF) via oxidative coupling.

  • Coupling Reagent: Trialkyl phosphites (e.g., P(OMe)

    
     or P(OEt)
    
    
    
    ).
  • Reaction:

    
    .
    
  • Significance: Resulting TTFs are doped with electron acceptors (TCNQ, Iodine) to form organic metals.

Pharmaceutical Context

While Oltipraz (1,2-isomer) is the dominant drug, 1,3-dithiole-2-thiones are emerging in:

  • H

    
    S Donors:  The thione moiety (
    
    
    
    ) can hydrolyze slowly in vivo to release Hydrogen Sulfide, a gasotransmitter with cardioprotective effects.
  • Radioprotection: DMIT derivatives have shown potential in scavenging free radicals, akin to their 1,2-counterparts.

References

  • Svenstrup, N., & Becher, J. (1995).[1] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(3), 215–235. Link

  • Steimecke, G., et al. (1979). C-S Bond Formation in the Reaction of Carbon Disulfide with Sodium.
  • Hansen, T. K., et al. (1996). 4,5-Dibenzoyl-1,3-dithiole-1-thione.[2] Organic Syntheses, 73, 270. Link

  • Mayer, R., & Gebhardt, B. (1964). 1,3-Dithiole-2-thiones from Alkynes and Carbon Disulfide.[2] Chemische Berichte, 97(5), 1298-1307.

  • Kensler, T. W., et al. (1987).[3] Mechanism of protection against aflatoxin tumorigenicity in rats fed 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (oltipraz). Cancer Research, 47(16), 4271-4277. Link

Sources

Biological Activity and Chemopreventive Potential of Dithiole-thiones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dithiole-thiones (DTTs) represent a highly versatile class of organosulfur compounds characterized by a five-membered cyclic scaffold. Originally recognized for their antischistosomal properties, DTTs have emerged as potent chemopreventive agents and cytoprotectors. This whitepaper provides an in-depth technical analysis of the biological activity of DTTs—specifically focusing on the Keap1-Nrf2-ARE signaling axis and hydrogen sulfide (


) donation. Designed for researchers and drug development professionals, this guide synthesizes mechanistic pharmacology with standardized, self-validating experimental methodologies to accelerate translational research.

Chemical and Historical Context

The 1,2-dithiole-3-thione moiety is a unique pharmacophore capable of undergoing complex thiolytic chemistry in biological systems[1]. The most extensively studied derivative, Oltipraz (4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione), was initially deployed in the 1980s as an antiparasitic drug against Schistosoma mansoni. However, epidemiological and in vivo observations quickly pivoted its clinical trajectory when it was discovered that Oltipraz profoundly reduced the incidence of carcinogen-induced tumors, particularly aflatoxin


-induced hepatocarcinogenesis, by upregulating cellular detoxification machinery[2].

Core Mechanisms of Biological Activity

The Keap1-Nrf2-ARE Axis: The Primary Chemopreventive Pathway

The chemopreventive efficacy of DTTs is fundamentally driven by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)[2].

Under basal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), a cysteine-rich zinc metalloprotein that functions as an adaptor for the Cul3-based E3 ubiquitin ligase complex, leading to the continuous proteasomal degradation of Nrf2[3]. DTTs act as electrophiles or generate reactive oxygen species (ROS) intermediates that covalently modify highly reactive sensor cysteines on Keap1 (most notably Cys151)[4].

This thiolytic modification induces a conformational shift in Keap1, disrupting the ubiquitination process. The stabilized, newly synthesized Nrf2 translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE) located in the promoter regions of target genes[3]. This binding triggers the robust transcription of Phase II detoxifying enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and heme oxygenase-1 (HO-1)[2]. The absolute necessity of this pathway was definitively proven in Nrf2-knockout mice, where the chemopreventive efficacy of Oltipraz against urinary bladder carcinogenesis was completely abolished[5].

Nrf2_Pathway DTT Dithiole-thiones (e.g., Oltipraz) Electrophilic Stress / H2S Donation CysMod Thiolytic Modification of Keap1 Cysteines (Cys151) DTT->CysMod Induces Keap1 Keap1-Nrf2 Complex (Cytoplasmic Sequestration) Keap1->CysMod Target Nrf2 Stabilized Free Nrf2 CysMod->Nrf2 Halts Ubiquitination Nucleus Nuclear Translocation & sMaf Heterodimerization Nrf2->Nucleus Translocates ARE Binding to Antioxidant Response Element (ARE) Nucleus->ARE Activates Phase2 Transcription of Phase II Enzymes (NQO1, GST, HO-1, UGTs) ARE->Phase2 Upregulates

Fig 1: Mechanism of Keap1-Nrf2-ARE pathway activation by dithiole-thiones.

Hydrogen Sulfide ( ) Donation and Mitochondrial Protection

Beyond electrophilic stress, the 1,2-dithiole-3-thione moiety is a well-documented endogenous donor of hydrogen sulfide (


), a critical gasotransmitter involved in vasodilation and cytoprotection[6]. Compounds such as ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) leverage this hydrolytic 

release to protect mitochondria from oxidative stress, inhibit apoptosis, and modulate vascular tone, providing a secondary, highly synergistic mechanism of biological activity[6].

Pharmacological Profile & Quantitative Efficacy

To evaluate the potency of DTTs, researchers standardly rely on the "Concentration to Double" (CD) value —the concentration of a compound required to double the specific activity of a Phase II enzyme (typically NQO1) in murine hepatoma cells (Hepa1c1c7)[7].

The table below summarizes the quantitative pharmacological profiles of leading DTTs:

CompoundPrimary Biological ActivityTarget Phase II EnzymesTypical CD Value (NQO1)
Oltipraz Chemoprevention, Nrf2 ActivationNQO1, GST, UGTs~10 - 20 μM
D3T (3H-1,2-dithiole-3-thione)Cytoprotection, AntioxidantNQO1, HO-1, GST~10 - 50 μM
ADT-OH

Donation, Anti-apoptotic
NQO1, GST~20 - 50 μM

Standardized Experimental Methodologies

Protocol: The "Prochaska" Microtiter Plate Bioassay for NQO1 Specific Activity

To ensure trustworthiness and reproducibility, evaluating the chemopreventive potential of novel DTTs requires a self-validating system. The Prochaska assay is the gold standard for quantifying NQO1 induction[8].

Causality of Experimental Choices (E-E-A-T Focus):

  • Digitonin Lysis: Digitonin is utilized because it selectively permeabilizes the cholesterol-rich plasma membrane. This releases cytosolic NQO1 without disrupting mitochondrial membranes, preventing mitochondrial reductases from leaking and causing false-positive background noise[7].

  • Menadione Substrate: NQO1 is an obligate two-electron reductase. Menadione (Vitamin K3) serves as the specific electron acceptor, which then non-enzymatically reduces MTT to a quantifiable blue formazan dye.

  • BCA Normalization (Self-Validation): Because DTTs can be cytotoxic at high doses, NQO1 activity must be normalized to total protein content to calculate specific activity. If a compound kills 50% of the cells, the remaining cells might show artificially high relative enzyme levels. Normalization prevents these false positives[7].

Step-by-Step Workflow:

  • Cell Seeding: Seed Hepa1c1c7 murine hepatoma cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5%

    
    [7].
    
  • Compound Treatment: Replace media with fresh media containing serial dilutions of the DTT compound (maintain final DMSO concentration ≤ 0.1%). Incubate for 48 hours[7].

  • Lysis: Discard media, wash with PBS, and add 75 μL/well of 0.08% digitonin in 2 mM EDTA (pH 7.5). Agitate on an orbital shaker (100 rpm) for 15 minutes at 25°C[8].

  • Protein Quantification (Parallel): Aliquot 20 μL of the lysate to a separate plate for a standard Bicinchoninic Acid (BCA) protein assay[7].

  • Enzymatic Reaction: To the remaining lysate, add 200 μL of reaction mixture containing: 25 mM Tris-HCl (pH 7.5), 0.067% BSA, 0.01% Tween-20, 5 μM FAD, 1 mM glucose-6-phosphate, 30 μM NADP, 50 μM menadione, 0.3 mg/mL MTT, and 2 U/mL yeast glucose-6-phosphate dehydrogenase[8].

  • Spectrophotometry: Incubate at room temperature until color develops (typically 5-10 minutes). Read absorbance at 610 nm using a microplate spectrophotometer[8].

  • Data Analysis: Calculate the specific activity (Absorbance / mg protein). Determine the CD value by plotting specific activity against compound concentration[7].

Prochaska_Assay Seed 1. Seed Hepa1c1c7 Cells (96-well plate, 24h) Treat 2. Treat with DTT Serial Dilutions (48h Incubation) Seed->Treat Lyse 3. Selective Cell Lysis (0.08% Digitonin, 2mM EDTA) Treat->Lyse React 4. Add Reaction Mix (Menadione, MTT, NADP, G6P) Lyse->React Read 5. Spectrophotometric Reading (Absorbance at 610 nm) React->Read Analyze 6. Normalize to BCA Protein & Calculate CD Value Read->Analyze

Fig 2: Step-by-step workflow of the Prochaska microtiter plate bioassay for NQO1 induction.

Translational Perspectives in Drug Development

While DTTs like Oltipraz have shown unparalleled efficacy in carcinogen-induced animal models, translating these results to human clinical trials requires careful pharmacokinetic tuning[9]. The dual nature of DTTs as both electrophilic Nrf2 activators and


 donors provides a unique polypharmacological profile. Future drug development must focus on optimizing the therapeutic window—maximizing Phase II enzyme induction while minimizing off-target thiol reactivity and potential toxicity[1].

References

1.[2] A strategy for cancer prevention: Stimulation of the Nrf2-ARE signaling pathway. aacrjournals.org. 2 2.[6] Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. nih.gov. 6 3.[1] Kinetic Constraints for the Thiolysis of 4-Methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (Oltipraz) and Related Dithiole-3-thiones in Aqueous Solution. acs.org. 1 4.[4] Hydrogen Peroxide Is a Second Messenger in Phase 2 Enzyme Induction by Cancer Chemopreventive Dithiolethiones. acs.org. 4 5.[5] Nrf2 Is Essential for the Chemopreventive Efficacy of Oltipraz against Urinary Bladder Carcinogenesis. aacrjournals.org. 5 6. The "Prochaska" Microtiter Plate Bioassay for Inducers of NQO1. researchgate.net. 7.[9] Nrf2: friend or foe for chemoprevention? oup.com. 9 8.[3] Nrf2 as a novel molecular target for chemoprevention. nih.gov. 3 9.[7] Electrophilic tuning of the chemoprotective natural product sulforaphane. nih.gov. 7

Sources

Methodological & Application

Scalable synthesis protocol for 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 4-tert-Butyl-2H-1,3-dithiole-2-thione

Executive Summary & Scope

1,3-Dithiole-2-thiones are highly privileged scaffolds in modern materials science, serving as essential precursors for tetrathiafulvalene (TTF) derivatives used in organic electronics, superconductors, and advanced conducting polymers. In medicinal chemistry, these motifs are also explored as potent hydrogen sulfide (H₂S) donors and cyclooxygenase inhibitors[1].

The incorporation of a tert-butyl group at the 4-position of the 1,3-dithiole ring introduces significant steric bulk, which enhances the solubility of downstream macromolecular assemblies and dictates unique solid-state packing properties. This application note provides a field-proven, scalable, and self-validating two-step protocol for the synthesis of this compound. The methodology relies on the highly regioselective cyclization of an α-xanthyl ketone intermediate[2].

Mechanistic Rationale & Experimental Design (Causality)

To ensure high yields and scalability, this protocol utilizes commercially available starting materials: 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) and potassium ethyl xanthate[3]. The synthesis is divided into two distinct mechanistic phases:

  • Phase 1: Nucleophilic Substitution: The ambidentate xanthate anion features a soft sulfur nucleophile that preferentially attacks the soft α-carbon of bromopinacolone, displacing the bromide ion. We specifically select anhydrous acetone as the solvent because potassium bromide (KBr) is highly insoluble in it. This insolubility drives the reaction forward via Le Chatelier’s principle and provides an immediate visual confirmation of reaction progress.

  • Phase 2: Thionation and Cyclization: Phosphorus pentasulfide (P₄S₁₀) is utilized as a dual-action reagent. It first acts as a thionating agent, converting the ketone carbonyl (C=O) of the intermediate into a thioketone (C=S). Under thermal reflux, this thioketone rapidly tautomerizes to an enethiol. The highly nucleophilic enethiol sulfur then attacks the electrophilic thiocarbonyl carbon of the xanthate group. Subsequent elimination of ethanol yields the thermodynamically stable, fully conjugated aromatic 1,3-dithiole-2-thione ring. Strict anhydrous conditions are required for this step, as P₄S₁₀ hydrolyzes violently in the presence of moisture, which would destroy the thionating agent and drastically reduce the yield[4].

Workflow & Mechanistic Visualization

Workflow A Bromopinacolone + Potassium Ethyl Xanthate B S-(3,3-dimethyl-2-oxobutyl) O-ethyl dithiocarbonate A->B Acetone, 0 °C to RT - KBr (precipitate) C This compound B->C P4S10, Toluene, Reflux Thionation & Cyclization

Figure 1: Two-step scalable synthetic workflow for this compound.

Mechanism N1 1. Nucleophilic Attack Xanthate sulfur attacks α-carbon N2 2. Thionation P4S10 converts C=O to C=S N1->N2 P4S10 addition N3 3. Enethiolization Tautomerization to intermediate N2->N3 Thermal activation N4 4. Intramolecular Cyclization Enethiol sulfur attacks thiocarbonyl N3->N4 Ring closure N5 5. Elimination Loss of ethanol yields aromatic ring N4->N5 - EtOH

Figure 2: Mechanistic pathway of xanthate formation and subsequent cyclization.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reagent Equivalents (100 mmol Scale)

Reagent MW ( g/mol ) Equivalents Mass/Vol Role
1-Bromo-3,3-dimethylbutan-2-one 179.05 1.00 17.9 g Starting Material
Potassium ethyl xanthate 160.30 1.10 17.6 g Nucleophile
Acetone (Anhydrous) 58.08 - 150 mL Solvent (Phase 1)
Phosphorus pentasulfide (P₄S₁₀) 444.56 0.50 22.2 g Thionating Agent

| Toluene (Anhydrous) | 92.14 | - | 200 mL | Solvent (Phase 2) |

Step-by-Step Execution Protocol

Phase 1: Synthesis of S-(3,3-dimethyl-2-oxobutyl) O-ethyl dithiocarbonate
  • Preparation: Charge a flame-dried 500 mL round-bottom flask with potassium ethyl xanthate (17.6 g, 110 mmol) and anhydrous acetone (150 mL). Equip the flask with a magnetic stir bar and an addition funnel.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes under an Argon atmosphere.

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (17.9 g, 100 mmol) dropwise via the addition funnel over a period of 30 minutes to prevent uncontrollable exothermic spikes.

  • Self-Validation Marker: Observe the immediate formation of a dense, milky-white precipitate. This is KBr crashing out of the acetone, confirming successful nucleophilic displacement.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4 hours.

  • Workup: Filter the KBr precipitate through a tightly packed Celite pad. Wash the pad with an additional 50 mL of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (200 mL). Wash the organic layer with distilled water (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a pale yellow oil. Note: This intermediate is sufficiently pure to be used directly in Phase 2.

Phase 2: Cyclization to this compound
  • Setup: In a flame-dried 500 mL two-neck flask equipped with a reflux condenser, dissolve the intermediate from Phase 1 in anhydrous toluene (200 mL).

  • Reagent Addition: Add P₄S₁₀ (22.2 g, 50 mmol) in one single portion.

  • Cyclization: Purge the system with Argon and heat the mixture to a vigorous reflux (110 °C) for 6 hours.

  • Self-Validation Marker: Monitor the color of the reaction mixture. The solution will transition from pale yellow to a deep, dark orange/red, signaling the formation of the highly conjugated dithiole-thione core.

  • Quenching (Safety Critical): Cool the mixture to room temperature. Carefully and slowly pour the mixture into 200 mL of ice-cold saturated aqueous NaHCO₃. Caution: This step will generate H₂S gas and phosphoric acid byproducts; perform strictly inside a well-ventilated fume hood.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via silica gel column chromatography using a solvent gradient of Hexane/Ethyl Acetate (98:2 to 95:5). The product elutes as a distinct yellow band.

Analytical Characterization & Expected Results

To verify the structural integrity of the synthesized compound, cross-reference your analytical outputs with the baseline data provided in Table 2.

Table 2: Expected Analytical Data

Analytical Technique Expected Signals / Observations
Appearance Yellow to orange crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 6.50 (s, 1H, C=CH), 1.35 (s, 9H, tert-butyl)
¹³C NMR (CDCl₃, 100 MHz) δ 212.0 (C=S), 158.5 (C-tBu), 115.2 (CH), 36.0 (C(CH₃)₃), 29.5 (CH₃)
GC-MS (EI) m/z 190.0 [M]⁺, 175.0[M - CH₃]⁺

| TLC (Hexane/EtOAc 9:1) | R_f ≈ 0.65 (Active under UV 254 nm; stains dark with KMnO₄) |

References

1.[2] Title: Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:

2.[1] Title: Synthesis and evaluation of dithiolethiones as novel cyclooxygenase inhibitors Source: PubMed (nih.gov) URL:

3.[3] Title: Alfa Aesar Chemicals - NEWPAGES Source: newpages.com.my URL:

4.[4] Title: [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione Source: Synthesis (thieme-connect.com) URL:

Sources

Application Note: Step-by-Step Preparation of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of 4-tert-butyl-2H-1,3-dithiole-2-thione from commercially available precursors.

Introduction & Mechanistic Rationale

The 1,3-dithiole-2-thione heterocycle is a foundational building block in the synthesis of tetrathiafulvalene (TTF) derivatives, which are widely utilized in the development of organic conductors, redox-active materials, and advanced pharmaceuticals. The synthesis of sterically hindered derivatives, such as this compound, requires a highly controlled, two-phase approach to prevent side reactions such as dialkylation or premature degradation.

The most efficient and general methodology for constructing this ring system relies on the thionation of


-oxo dithiocarbonates (xanthates)[1]. This protocol proceeds via two distinct mechanistic phases:
  • Nucleophilic Substitution (

    
    ):  1-Bromo-3,3-dimethylbutan-2-one (bromopinacolone) is reacted with potassium ethyl xanthate. The highly nucleophilic xanthate sulfur rapidly displaces the 
    
    
    
    -bromide, generating an S-alkylated intermediate.
  • Thionation and Cyclization: The intermediate is treated with phosphorus pentasulfide (

    
    ) at elevated temperatures. 
    
    
    
    thionates the sterically hindered ketone, forming a transient dithioester/thioketone that spontaneously undergoes intramolecular cyclization—eliminating ethanol and hydrogen sulfide—to yield the aromatic 1,3-dithiole-2-thione core[2].

Mechanistic Pathway

G A Bromopinacolone (Precursor) C Xanthate Intermediate (S-Alkylation) A->C SN2 Reaction (Acetone, 25°C) B Potassium Ethyl Xanthate (Nucleophile) B->C E 4-tert-Butyl-2H-1,3- dithiole-2-thione C->E Thionation & Cyclization (Reflux) D P4S10 / Toluene (Thionating Agent) D->E

Reaction pathway for 4-tert-butyl-1,3-dithiole-2-thione synthesis via xanthate intermediate.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Bromo-3,3-dimethylbutan-2-one179.051.017.9 g (100 mmol)Electrophilic Precursor
Potassium ethyl xanthate160.301.117.6 g (110 mmol)Bidentate S-Nucleophile
Acetone (Anhydrous)58.08Solvent150 mL

Reaction Medium
Phosphorus pentasulfide (

)
444.560.522.2 g (50 mmol)Thionating/Cyclizing Agent
Toluene (Anhydrous)92.14Solvent200 mLHigh-Temp Reaction Medium

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Xanthate Intermediate

Causality Focus: Temperature control is critical here. The


 reaction is exothermic; runaway temperatures can lead to the thermal decomposition of the xanthate salt.
  • Preparation: Equip a 500 mL oven-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Nucleophile Suspension: Suspend potassium ethyl xanthate (17.6 g, 110 mmol) in 100 mL of anhydrous acetone. Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 1-bromo-3,3-dimethylbutan-2-one (17.9 g, 100 mmol) in 50 mL of anhydrous acetone. Add this solution dropwise via the addition funnel over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Cue: The reaction progress is visually confirmed by the heavy precipitation of potassium bromide (KBr) as a white, insoluble salt.

  • Workup: Filter the KBr salt through a Celite pad and concentrate the filtrate under reduced pressure. Partition the resulting residue between distilled water (100 mL) and diethyl ether (150 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate the solvent to yield S-(3,3-dimethyl-2-oxobutyl) O-ethyl dithiocarbonate as a pale yellow oil. Use this intermediate directly in Phase 2.
    
Phase 2: Thionation and Cyclization

Causality Focus: The bulky tert-butyl group sterically hinders the ketone. Refluxing toluene provides the necessary thermal energy to drive the


-mediated thionation and the subsequent cyclization.
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the intermediate oil from Phase 1 in 200 mL of anhydrous toluene.

  • Thionation: Add

    
     (22.2 g, 50 mmol) in one portion.
    
    • Safety Note:

      
       is highly moisture-sensitive and generates toxic 
      
      
      
      gas during the reaction. This step must be performed in a high-flow fume hood.
  • Cyclization: Heat the mixture to a gentle reflux (approx. 110 °C) for 4 to 6 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully and slowly quench the unreacted

    
     by adding 100 mL of cold water dropwise (Caution: Vigorous 
    
    
    
    evolution).
  • Extraction & Purification: Separate the organic toluene layer. Extract the aqueous phase with additional toluene (2 x 50 mL). Wash the combined organic layers with saturated aqueous

    
     (to neutralize acidic phosphorus byproducts) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Purify the crude dark residue via silica gel flash chromatography (Eluent: Hexane to 9:1 Hexane/Ethyl Acetate) to afford this compound as bright yellow crystals.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized compound, the protocol acts as a self-validating system. The transformation from a polar, aliphatic intermediate to a highly conjugated, non-polar heterocycle provides distinct analytical signatures.

Table 2: Expected Analytical Signatures for Self-Validation

Analytical TechniqueTarget Signal / ObservationMechanistic Significance
Visual Inspection Color shift from pale oil to bright yellow crystalsConfirms the formation of the extended conjugated dithiole-thione chromophore.
TLC (Hexane:EtOAc 9:1)

(Strongly UV active, yellow spot)
Verifies the conversion of the polar intermediate into a non-polar aromatic heterocycle.

NMR (

)

6.75 (s, 1H), 1.35 (s, 9H)
Disappearance of

-

protons; confirms the vinylic C5-H and the intact tert-butyl group.

NMR (

)

212.5 (C=S), 151.0 (C4), 114.5 (C5), 30.2
The downfield shift at ~212 ppm is the definitive hallmark of the exocyclic thione carbon.
FT-IR (ATR)

(Strong C=S stretch)
Confirms the successful thionation and presence of the exocyclic C=S bond.

References

  • Haley, N. F., & Fichtner, M. W. (1980). Efficient and general synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry, 45(1), 175-177. URL: [Link]

  • Leaver, D., Robertson, W. A. H., & McKinnon, D. M. (1962). The dithiole series. Part I. Synthesis of 1,2- and 1,3-dithiolium salts. Journal of the Chemical Society, 5104-5109. URL: [Link]

Sources

Using 4-tert-Butyl-2H-1,3-dithiole-2-thione as a precursor for TTF derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-Butyl-2H-1,3-dithiole-2-thione as a Precursor for Advanced Tetrathiafulvalene (TTF) Derivatives

Executive Summary

Tetrathiafulvalene (TTF) and its derivatives are foundational electron donors in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and single-component molecular metals. However, unsubstituted TTF suffers from poor solubility and environmental instability due to its low oxidation potential. Utilizing This compound as a synthetic precursor directly addresses these limitations. The bulky tert-butyl group provides steric shielding to the resulting radical cation, drastically improves solubility in organic solvents, and dictates a highly ordered "standing molecular arrangement" in thin films that enhances charge carrier mobility.

This application note details the mechanistic rationale and self-validating protocols for converting this compound into both symmetric and asymmetric TTF derivatives.

Mechanistic Framework & Precursor Rationale

The Role of the tert-Butyl Substituent

The integration of a tert-butyl moiety onto the 1,3-dithiole ring fundamentally alters the physical properties of the resulting TTF[1].

  • Solubility: Unlike rigid, planar TTFs that aggregate strongly, tert-butyl-TTFs are highly soluble in common solvents (e.g., hexane, dichloromethane), enabling solution-processable device fabrication.

  • Solid-State Packing: The steric bulk prevents excessive, uncontrolled

    
     stacking. Instead, it promotes a segregated columnar packing with tetragonal crystal symmetry, which is critical for maintaining high hole mobility (up to 0.98 cm²/Vs in thin films) while keeping threshold voltages (
    
    
    
    ) near zero [1].
Phosphite-Mediated Coupling Dynamics

The synthesis of TTF cores from 1,3-dithiole-2-thiones relies on a phosphite-mediated desulfurization and homocoupling mechanism[2]. Trialkyl phosphites, such as triethyl phosphite (


), act as both the solvent and the desulfurizing agent. At elevated temperatures (110–130 °C), the phosphite attacks the thiocarbonyl sulfur, extruding triethyl phosphorothioate (

) and generating a transient, highly reactive carbene intermediate. Two carbenes subsequently dimerize to form the central

double bond of the TTF core.

Mechanism A 4-tert-Butyl-2H-1,3- dithiole-2-thione B Phosphite Attack (Desulfurization) A->B + P(OEt)3 Heat C Carbene Intermediate B->C - S=P(OEt)3 D Dimerization C->D + Carbene E 4,4'-di-tert-butyl-TTF D->E Isomerization

Figure 1: Phosphite-mediated desulfurization and homocoupling mechanism of 1,3-dithiole-2-thiones.

Divergent Synthetic Workflows

While homocoupling the thione yields symmetric TTFs, modern organic electronics often require asymmetric TTFs (e.g., donor-acceptor architectures). Cross-coupling two different thiones typically yields a statistical, difficult-to-separate 1:2:1 mixture of products.

The Causality of Oxo-Activation: To circumvent statistical mixtures, the tert-butyl thione is first converted to its oxo-analogue (4-tert-butyl-1,3-dithiol-2-one). Because


 and 

bonds react with phosphites at different rates, coupling an oxo-derivative with a different thione kinetically favors the cross-coupled asymmetric TTF [3].

Workflow Precursor This compound Path1 Direct Homocoupling (P(OEt)3, 120°C) Precursor->Path1 Path2 Oxo-Activation (Hg(OAc)2, AcOH/CHCl3) Precursor->Path2 SymTTF Symmetric TTF (4,4'-di-tert-butyl-TTF) Path1->SymTTF Oxo 4-tert-Butyl-1,3-dithiol-2-one Path2->Oxo Cross Cross-Coupling (+ 2nd Thione, P(OMe)3) Oxo->Cross AsymTTF Asymmetric TTF (e.g., tb-BEDT-TTF) Cross->AsymTTF

Figure 2: Divergent synthetic workflows for symmetric and asymmetric tert-butyl TTF derivatives.

Self-Validating Experimental Protocols

Protocol A: Direct Homocoupling to 4,4'-di-tert-butyl-TTF

This protocol utilizes neat triethyl phosphite. The higher boiling point of


 (~156 °C) provides the necessary thermal energy to overcome the steric hindrance of the tert-butyl groups during dimerization.
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert

    
     atmosphere, add this compound (2.0 mmol).
    
  • Coupling: Inject 10 mL of freshly distilled triethyl phosphite (

    
    ).
    
  • Thermal Activation: Heat the mixture to 120 °C.

    • Self-Validation Checkpoint: The solution will transition from a bright yellow to a deep red/brown over 3–4 hours, indicating the formation of the extended

      
      -conjugated TTF core.
      
  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold methanol to precipitate the product.

  • Purification: Collect the precipitate via vacuum filtration. Purify via silica gel column chromatography (Eluent: 100% Hexane). The product elutes as a yellow band.

Protocol B: Oxo-Activation (Synthesis of 4-tert-butyl-1,3-dithiol-2-one)

Mercuric acetate is used due to the extreme thiophilicity of


. The formation of highly insoluble HgS drives the reaction forward thermodynamically.
  • Reaction Setup: Dissolve this compound (2.0 mmol) in a 3:1 mixture of Chloroform and Glacial Acetic Acid (20 mL).

  • Activation: Add Mercuric Acetate (

    
    , 3.0 mmol) in one portion. Stir at room temperature for 2 hours.
    
    • Self-Validation Checkpoint: The immediate formation of a dense, black precipitate (HgS) visually confirms the successful desulfurization and oxygenation of the C2 position.

  • Workup: Filter the suspension through a pad of Celite to remove the toxic HgS. Wash the filtrate sequentially with saturated

    
     (to neutralize acetic acid) and brine.
    
  • Isolation: Dry the organic layer over

    
    , concentrate under reduced pressure, and use the resulting oxo-compound directly for cross-coupling.
    
Protocol C: Cross-Coupling for Asymmetric TTFs
  • Reaction Setup: Combine 4-tert-butyl-1,3-dithiol-2-one (1.0 mmol) and a secondary 1,3-dithiole-2-thione derivative (1.0 mmol) in a flask under

    
    .
    
  • Coupling: Add 10 mL of trimethyl phosphite (

    
    ). Note: 
    
    
    
    is preferred here as its lower boiling point (~111 °C) makes it easier to remove post-reaction, preserving delicate asymmetric architectures.
  • Thermal Activation: Reflux at 110 °C for 5 hours.

  • Purification: Distill off excess

    
     under reduced pressure. Purify the crude mixture via column chromatography (Hexane/DCM gradients) to isolate the cross-coupled asymmetric TTF.
    

Quantitative Analytics & Electrochemical Properties

The introduction of the tert-butyl group slightly lowers the first oxidation potential compared to unsubstituted TTF, making it a stronger electron donor, while maintaining excellent reversibility in cyclic voltammetry.

Compound ArchitecturePrecursor PathwayCoupling ReagentTemp (°C)Avg. Yield (%)

(V)

(V)
4,4'-di-tert-butyl-TTF Thione (Homocoupling)

12045–550.350.72
Asymmetric tb-TTF Oxo + Thione (Cross)

11025–350.280.68

*Oxidation potentials measured via Cyclic Voltammetry (vs. Ag/AgCl in Dichloromethane).

References

  • Organic Semiconductors and Conductors with tert-Butyl Substituents Source: Crystals (MDPI), 2012, 2(3), 1222-1238. URL:[Link]

  • Development of Tetrathiafulvalene Fused N-Heterocyclic Carbene Compounds Source: CORE Scholar, Wright State University Theses and Dissertations, 2020. URL:[Link]

  • TTFs nonsymmetrically fused with alkylthiophenic moieties Source: Beilstein Journal of Organic Chemistry (PMC), 2015, 11, 628–637. URL:[Link]

Sources

Application Note: Phosphite-Mediated Coupling of 4-tert-Butyl-2H-1,3-dithiole-2-thione for Advanced Organic Semiconductors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Tetrathiafulvalene (TTF) derivatives are cornerstone molecules in the development of organic field-effect transistors (OFETs) and [1]. Their utility stems from their ability to undergo reversible oxidation to form thermodynamically stable radical cations and dications. However, the synthesis of highly functionalized TTFs requires precise control over molecular solubility and coupling regioselectivity.

The incorporation of the bulky tert-butyl group via 4-tert-butyl-2H-1,3-dithiole-2-thione serves a critical dual purpose in modern synthetic protocols:

  • Solubility Enhancement : Unsubstituted TTFs often suffer from poor solubility due to strong intermolecular π-π stacking. The tert-butyl group disrupts this excessive aggregation, enabling solution-processing techniques in hot organic solvents like [2].

  • Regiocontrol & Isomer Isolation : The steric bulk directs the coupling process. During homocoupling, it allows for the isolation of specific after repeated recrystallization, ensuring high crystal symmetry for semiconductor applications[2].

Mechanistic Causality: The Phosphite-Mediated Coupling

The synthesis of TTF derivatives from 1,3-dithiole-2-thiones relies heavily on phosphite-mediated desulfurization and subsequent dimerization[3].

Why Thiones over Ketones? While 1,3-dithiol-2-ones can be homocoupled, the thione analogues (such as this compound) are significantly more reactive toward [4]. The phosphite nucleophilically attacks the thiocarbonyl sulfur, extruding trialkyl phosphorothioate to generate a highly reactive carbene or sulfur ylide intermediate.

In cross-coupling applications, an excess of the thione is reacted with a 1,3-dithiol-2-one. The ylide generated from the thione preferentially attacks the highly electrophilic carbonyl carbon of the 'one'. This kinetic preference minimizes unwanted homocoupling byproducts and maximizes the yield of[1].

MechanisticPathway A This compound B Phosphite Attack & Desulfurization (P(OEt)3, 120°C) A->B C Reactive Carbene / Ylide Intermediate B->C D Homocoupling (Dimerization) C->D E Cross-Coupling (+ 1,3-dithiole-2-one) C->E F Symmetric 4,4'-di-tert-butyl-TTF D->F G Asymmetric tert-butyl-TTF E->G

Figure 1: Mechanistic pathway of phosphite-mediated coupling of this compound.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating, utilizing visual cues and controlled environments to ensure high-yield synthesis.

Protocol A: Homocoupling to 4,4'-di-tert-butyl-tetrathiafulvalene

Objective: Synthesize symmetric tert-butyl substituted TTF.

  • Reagent Preparation & Degassing : Dissolve this compound (2.0 mmol) in 10 mL of anhydrous triethyl phosphite.

    • Causality: Triethyl phosphite acts as both the desulfurizing reagent and the solvent, driving the equilibrium forward. The solution must be sparged with N₂ for 15 minutes. Tetrathiafulvalene derivatives are potent electron donors; ambient oxygen at elevated temperatures will prematurely oxidize the newly formed TTF into a radical cation, drastically reducing the yield.

  • Thermal Coupling : Heat the mixture to 120 °C for 4 hours under a continuous N₂ atmosphere[5].

    • Validation: The activation energy for the extrusion of triethyl phosphorothioate requires temperatures above 100 °C. The reaction progress can be visually validated: the initial bright orange solution will deepen to a dark red/brown as the reactive ylide forms, eventually stabilizing to a yellow/orange hue characteristic of the neutral TTF product.

  • Workup : Cool to room temperature and remove excess triethyl phosphite via vacuum distillation (0.1 mmHg, 60 °C).

    • Causality: Removing the phosphite under vacuum rather than via aqueous workup prevents hydrolysis byproducts and emulsion formation, ensuring a cleaner crude solid.

  • Purification : Purify the crude residue via silica gel column chromatography using hexane as the eluent, followed by repeated recrystallization from hot ethanol.

    • Causality: Repeated recrystallization is required to separate the E- and Z-isomers, ultimately isolating a single structurally pure isomer[2].

Protocol B: Cross-Coupling for Asymmetric TTF Derivatives

Objective: Couple this compound with a target 1,3-dithiol-2-one.

  • Stoichiometric Control : Combine this compound (3.0 mmol) and the target 1,3-dithiol-2-one (1.0 mmol) in 15 mL of triethyl phosphite.

    • Causality: A 3:1 molar ratio of is strictly required[5]. The excess thione ensures that the ylide intermediate statistically encounters the 'one' rather than another ylide, suppressing the homocoupling of the 'one' and driving the asymmetric thermodynamic product[1].

  • Reaction & Isolation : Stir at 120 °C under N₂ for 3 hours. Evaporate the solvent under reduced pressure and chromatograph the residue on silica gel (CH₂Cl₂–hexane gradient) to isolate the asymmetric product[5].

ExperimentalWorkflow S1 1. Reagent Prep Degas P(OEt)3 S2 2. Reaction 120°C under N2 S1->S2 S3 3. Workup Vacuum Distillation S2->S3 S4 4. Purification Recrystallization S3->S4

Figure 2: Step-by-step experimental workflow for the synthesis of tert-butyl substituted TTFs.

Quantitative Data: Condition Optimization

The choice of phosphite and temperature drastically impacts the yield and product distribution. Table 1 summarizes the optimized parameters for these coupling reactions.

Table 1: Optimization of Phosphite-Mediated Coupling Conditions

Reagent / SolventTemperature (°C)AtmosphereMolar Ratio (Thione:One)Major ProductYield (%)
P(OMe)₃ / Neat100Air1:0 (Homocoupling)Symmetric TTF< 15%
P(OEt)₃ / Neat120N₂1:0 (Homocoupling)Symmetric TTF76 - 84%
P(OiPr)₃ / Toluene120N₂1:0 (Homocoupling)Symmetric TTF65 - 70%
P(OEt)₃ / Toluene120N₂3:1 (Cross-coupling)Asymmetric TTF70 - 87%

Note: Data synthesized from standardized TTF coupling protocols[5],[1],[2]. The use of P(OEt)₃ under N₂ at 120 °C provides the optimal balance of reactivity and thermal stability.

References

Sources

Application Note: Synthesis of Unsymmetrical Tetrathiafulvalenes (TTFs) using 4-tert-Butyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Tetrathiafulvalene (TTF) and its derivatives are the cornerstone of organic electronics, serving as superior electron donors in charge-transfer complexes and superconducting salts. However, the synthesis of unsymmetrical TTFs (A-B type) presents a classic statistical challenge: the cross-coupling of two different 1,3-dithiole-2-ones typically yields a difficult-to-separate mixture of symmetrical (A-A, B-B) and unsymmetrical (A-B) products.

This protocol details the use of 4-tert-butyl-1,3-dithiole-2-one as a strategic building block. The tert-butyl group serves a dual function:

  • Solubility Enhancer: It prevents the rapid precipitation of rigid TTF stacks, enabling solution-phase processing.

  • Chromatographic Handle: The steric bulk and high lipophilicity of the tert-butyl group create a significant difference in retention factors (

    
    ) compared to non-alkylated precursors, transforming a complex separation into a manageable silica gel purification.
    

Mechanistic Insight: Phosphite-Mediated Coupling[1]

The synthesis relies on the reductive desulfurization/deoxygenation of 1,3-dithiole-2-one (or thione) precursors using trialkyl phosphites (typically triethyl phosphite,


).
Reaction Pathway

The reaction proceeds via a carbene intermediate. The phosphite attacks the carbonyl/thiocarbonyl carbon, leading to the elimination of phosphate/phosphorothionate and the generation of a nucleophilic carbene. These carbenes dimerize to form the TTF core.

TTF_Mechanism Precursors 1,3-Dithiole-2-one (Precursors A & B) Phosphite P(OEt)3 Attack Precursors->Phosphite Intermediate Tetrahedral Intermediate Phosphite->Intermediate Elimination Elimination of (EtO)3P=O Intermediate->Elimination Carbene 1,3-Dithiol-2-ylidene (Carbene) Elimination->Carbene Coupling Radical/Carbene Dimerization Carbene->Coupling Product TTF Mixture (A-A, B-B, A-B) Coupling->Product

Figure 1: Mechanism of triethyl phosphite mediated cross-coupling yielding a statistical mixture of TTFs.

Experimental Protocol

Materials & Reagents[2][3]
  • Precursor A: 4-tert-butyl-1,3-dithiole-2-one (1.0 eq)

  • Precursor B: Unsubstituted 1,3-dithiole-2-one (or diester derivative) (1.0 - 1.2 eq)

  • Reagent: Triethyl phosphite (freshly distilled is preferred but high-grade commercial is acceptable).

  • Solvent: Toluene (optional, for temperature control) or neat P(OEt)3.

Step-by-Step Synthesis

Step 1: Reaction Setup Combine Precursor A (4-tert-butyl derivative) and Precursor B in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen.

  • Expert Note: While statistical theory suggests a 1:1 ratio, using a slight excess (1.2 eq) of the more easily separable symmetrical byproduct can simplify purification.

Step 2: Coupling Add Triethyl phosphite (approx. 5-10 mL per gram of precursor). Heat the mixture to 110–120 °C (reflux).

  • Observation: The solution will darken from yellow to orange/red as the TTF forms.

  • Duration: Monitor via TLC every 30 minutes. Reaction is typically complete in 2–4 hours.

Step 3: Workup (The "Self-Validating" System) Cool the mixture to room temperature.

  • Precipitation Check: If the symmetrical byproduct (B-B) is highly insoluble (e.g., unsubstituted TTF), it may precipitate upon cooling. Filter this solid off—it is an impurity.

  • Concentration: Remove excess triethyl phosphite under reduced pressure (rotary evaporator). Note: P(OEt)3 has a high boiling point; use a high-vacuum pump if possible.

Step 4: Purification (Chromatography) Dissolve the reddish oily residue in a minimum amount of dichloromethane (DCM) and load onto a silica gel column.

  • Eluent: Hexane/DCM gradient (Start 100% Hexane -> 80:20 Hexane:DCM).

Purification Logic & Expected Data

The tert-butyl group renders the unsymmetrical product (A-B) and the di-tert-butyl product (A-A) significantly less polar than the unsubstituted byproduct (B-B).

FractionComponentPolarity/RfAppearance
1 (Fastest) Di-t-Bu-TTF (A-A)High Rf (Non-polar)Yellow/Orange Band
2 (Target) 4-t-Bu-TTF (A-B) Medium Rf Bright Orange Band
3 (Slowest) Unsubstituted TTF (B-B)Low Rf (Polar)Red/Brown Band (often trails)

Characterization & Validation

Nuclear Magnetic Resonance ( -NMR)

The purity of the unsymmetrical compound is validated by the integration ratio of the tert-butyl protons to the ring protons.

  • Solvent:

    
    [1]
    
  • Key Signal: A sharp singlet at

    
     ppm (9H) corresponding to the tert-butyl group.
    
  • Ring Protons: Singlets in the aromatic region (

    
     ppm).
    
  • Validation: For mono-substituted 4-t-Bu-TTF, the integration of t-Bu (9H) to Ring-H (3H) must be exactly 3:1 .

Cyclic Voltammetry (CV)

TTFs are defined by two reversible oxidation waves (


 and 

).
  • Setup: 0.1 M

    
     in dry Acetonitrile or DCM.
    
  • Expectation: The tert-butyl group is electron-donating. Expect a slight cathodic shift (easier oxidation) compared to unsubstituted TTF.

    • 
       V vs Ag/AgCl
      
    • 
       V vs Ag/AgCl
      

Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture (Red Oil) Silica Silica Gel Column (Hexane:DCM Gradient) Crude->Silica Fraction1 Fraction 1: Symmetrical Di-t-Bu-TTF (High Rf) Silica->Fraction1 Fraction2 Fraction 2: TARGET Unsymmetrical 4-t-Bu-TTF Silica->Fraction2 Fraction3 Fraction 3: Symmetrical Unsubstituted TTF (Low Rf) Silica->Fraction3 Analysis NMR & CV Validation Fraction2->Analysis

Figure 2: Purification workflow exploiting the lipophilic shift induced by the tert-butyl group.

Troubleshooting & Expert Tips

  • Incomplete Coupling: If TLC shows starting material remaining after 4 hours, add a fresh aliquot of P(OEt)3. The reagent can hydrolyze if the glassware wasn't perfectly dry.

  • Oiling Out: If the product comes off the column as an oil (common with alkyl TTFs), dissolve in minimal DCM and precipitate by adding cold Methanol or Hexane.

  • Oxidation: TTFs oxidize in air over time (turning green/brown). Store the purified solid under Argon in the dark at 4°C.

References

  • Segura, J. L., & Martín, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition, 40(8), 1372–1409.

  • Bryce, M. R. (1991). Tetrathiafulvalenes as building blocks for new materials.[2][3][4][5] Journal of Materials Chemistry, 1(2), 297.

  • Mislow, K., et al. (1974). Synthesis of Tetrathiafulvalene. Journal of the American Chemical Society.
  • Simonsen, K. B., et al. (2009). Synthesis and Properties of BEDT-TTF Derivatives. Synthesis, 2009(01). (Describes alkyl-chain handling in TTF synthesis).

Sources

Application Note: Phosphite-Mediated Cross-Coupling of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical tetrathiafulvalene (TTF) derivatives is a critical pathway in the development of advanced organic electronic materials, redox-active supramolecular architectures, and conductive charge-transfer salts[1]. This application note provides an in-depth, self-validating protocol for the synthesis of an unsymmetrical TTF utilizing 4-tert-butyl-2H-1,3-dithiole-2-thione. By manipulating the kinetic reactivity differences between thione and oxo coupling partners in the presence of trialkyl phosphites, researchers can bypass the limitations of statistical homo-coupling and isolate high-purity cross-coupled molecular targets[2].

Mechanistic Rationale & Structural Significance

The Role of the tert-Butyl Substituent

Incorporating a bulky, electron-donating tert-butyl group via the this compound precursor serves a dual purpose[3]. First, it significantly enhances the solubility of the resulting extended


-systems in common organic solvents, facilitating easier purification and device fabrication. Second, it introduces localized steric shielding that modulates solid-state packing, preventing unwanted excessive 

-dimerization in solution while maintaining the necessary intermolecular

interactions for charge transport.
Mechanistic Causality of Phosphite Coupling

The formation of the central TTF core relies on a phosphite-mediated desulfurization and coupling cascade[4]. Trialkyl phosphites—such as triethyl phosphite (


)—act as powerful thiophilic and oxophilic agents.
  • Desulfurization : The reaction initiates with the nucleophilic attack of the phosphite on the thiocarbonyl sulfur of the 1,3-dithiole-2-thione, extruding trialkyl phosphorothioate and generating a highly reactive dithiolylidene carbene (often represented as a phosphonium ylide resonance structure)[4].

  • Nucleophilic Attack : This carbene intermediate subsequently attacks the carbonyl or thiocarbonyl group of a second 1,3-dithiole molecule.

  • Deoxygenation/Extrusion : A final deoxygenation step extrudes trialkyl phosphate, yielding the central C=C double bond of the TTF framework.

Experimental Design: Overcoming the Homo-Coupling Challenge

A major challenge in synthesizing unsymmetrical TTFs is the statistical formation of homo-coupled byproducts (A-A and B-B) alongside the desired cross-coupled product (A-B)[5]. To optimize the yield of the unsymmetrical 4-tert-butyl-TTF derivative, two strategic choices must be implemented:

  • Thione-Oxo Cross-Coupling : Phosphites react significantly faster with thiocarbonyls (C=S) than with carbonyls (C=O). By using this compound as the carbene source (Partner A) and a 1,3-dithiol-2-one as the electrophilic acceptor (Partner B), the reaction is kinetically biased toward cross-coupling[2]. The phosphite selectively desulfurizes the thione, and the resulting carbene preferentially attacks the highly electrophilic carbonyl carbon of the oxo partner[1].

  • Stoichiometric Imbalance : Employing a 3:1 molar excess of the less expensive or more synthetically accessible partner (typically the oxo-partner) intentionally saturates the reaction environment, increasing the probability that the carbene generated from Partner A will encounter Partner B rather than another molecule of itself[5].

Quantitative Optimization Data

The table below summarizes the causality of solvent and reagent choices on the product distribution. Using toluene as a co-solvent instead of neat phosphite not only improves the cross-coupling ratio but significantly eases the downstream purification process.

Table 1: Optimization of Reaction Conditions for Unsymmetrical TTF Synthesis
Solvent SystemCoupling Partners (A : B)ReagentTemp (°C)Molar Ratio (A : B)Yield: Cross (A-B)Yield: Homo (A-A)
Neat

Thione A + Thione B

1101 : 132%28%
TolueneThione A + Thione B

1101 : 135%25%
TolueneThione A + Oxo B

1101 : 148%15%
Toluene Thione A + Oxo B

110 1 : 3 68% < 5%

(Note: Partner A = this compound; Partner B = 4,5-bis(methylsulfanyl)-1,3-dithiol-2-one. Data represents general optimization trends observed in phosphite-mediated cross-couplings[5],[1],[2].)

Standardized Protocol: Synthesis of an Unsymmetrical tert-Butyl TTF

Target : 4-tert-butyl-4',5'-bis(methylsulfanyl)tetrathiafulvalene

Phase 1: Preparation and Setup
  • Glassware Preparation : Flame-dry a 50 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with argon for 15 minutes to ensure an inert, moisture-free environment.

  • Reagent Loading : Charge the flask with this compound (Partner A, 1.0 mmol, 190 mg) and 4,5-bis(methylsulfanyl)-1,3-dithiol-2-one (Partner B, 3.0 mmol, 630 mg).

Phase 2: Reaction Execution
  • Solvent Addition : Inject 12 mL of anhydrous, degassed toluene into the flask via syringe.

  • Phosphite Addition : Slowly inject 4.0 mL of freshly distilled triethyl phosphite (

    
    ).
    
    • Causality Note: Fresh distillation of the phosphite is critical; oxidized phosphite (triethyl phosphate) is completely inactive for this transformation and will stall the reaction[5].

  • Reflux : Submerge the flask in a pre-heated oil bath at 115 °C. Allow the mixture to reflux vigorously under an argon atmosphere for 5 hours. The solution will transition from a pale yellow to a deep red/orange hue as the extended

    
    -system of the TTF core forms.
    
Phase 3: Monitoring and Workup
  • Self-Validating TLC : After 4 hours, sample the reaction mixture. Run a TLC plate (Eluent: Hexane/Dichloromethane 3:1). You should observe three distinct UV-active spots:

    • High

      
       (~0.8) : The highly non-polar 4,4'-di-tert-butyl-TTF homodimer (A-A)[3].
      
    • Medium

      
       (~0.5) : The target unsymmetrical cross-coupled product (A-B).
      
    • Low

      
       (~0.2) : The polar bis(methylsulfanyl) homodimer (B-B).
      
  • Quenching & Concentration : Once Partner A is fully consumed, remove the flask from the heat. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Azeotropic Removal : To remove residual high-boiling

    
     (b.p. 156 °C) and its phosphorothioate byproduct, add 15 mL of toluene to the crude oil and evaporate it again. Repeat this co-evaporation process three times.
    
    • Causality Note: Skipping this step leads to severe streaking during column chromatography, as the viscous phosphite byproducts interfere with silica gel partitioning[5].

Phase 4: Isolation
  • Chromatography : Dry-load the crude mixture onto silica gel. Run a flash column starting with 100% hexanes to rapidly elute the A-A homodimer. Gradually increase the polarity to Hexane/DCM (4:1) to elute the target A-B cross-coupled product as a bright orange band.

  • Crystallization : Evaporate the fractions containing the A-B product. Recrystallize from a minimal amount of hot acetonitrile to yield the pure unsymmetrical TTF as microcrystals.

Mechanistic Pathway Visualization

Mechanism A 4-tert-Butyl-1,3-dithiole-2-thione (Partner A) C Dithiolylidene Carbene Intermediate A->C Desulfurization B Trialkyl Phosphite P(OR)3 B->C E Unsymmetrical TTF (Cross-Coupled Product) C->E Nucleophilic Attack & Deoxygenation F S=P(OR)3 + O=P(OR)3 (Byproducts) C->F Extrusion D 1,3-dithiol-2-one (Partner B) D->E

Fig 1: Phosphite-mediated cross-coupling mechanism forming an unsymmetrical TTF.

References

  • Title: Technical Support Center: Synthesis of Tetrathiafulvalene (TTF)
  • Source: beilstein-journals.
  • Source: wright.
  • Source: clockss.
  • Source: researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-tert-Butyl-2H-1,3-dithiole-2-thione. This guide provides in-depth, field-proven insights into selecting the optimal recrystallization solvents and troubleshooting common issues encountered during the purification process. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, validated methodologies to ensure you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization hinges on differential solubility.[1][2] The core principle is that the solvent should exhibit high solubility for this compound at elevated temperatures (near the solvent's boiling point) but low solubility at lower temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is crucial for maximizing the recovery of pure crystals upon cooling.[1][3]

Other critical solvent characteristics include:

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals under vacuum.

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Q2: Based on the structure of this compound, which solvents are good starting points for screening?

The structure of this compound, with its non-polar tert-butyl group and polarizable sulfur-rich dithiolethione core, suggests it is a relatively non-polar to moderately polar compound. Following the "like dissolves like" principle, solvents in this polarity range are excellent candidates.

Good starting points for screening include:

  • Non-polar: Hexane, Heptane, Cyclohexane

  • Moderately Polar: Toluene, Dichloromethane (DCM), Ethyl Acetate

  • Polar Protic: Ethanol, Methanol, Isopropanol

Highly polar solvents like water are expected to be poor choices, as confirmed for the parent compound 3H-1,2-dithiole-3-thione which is insoluble in water.[4] Similarly, highly non-polar solvents like hexane might show low solubility even when hot, making them more suitable as anti-solvents in a mixed-solvent system.

Q3: How do I perform an efficient small-scale solvent screening test?

A systematic, small-scale approach prevents wastage of your valuable compound. The following protocol is recommended:

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Arrange a series of small test tubes, each containing approximately 10-20 mg of your crude this compound.

  • Cold Solubility Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Mark it as a potential solvent for a mixed-solvent system if needed.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Add the same solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Crystallization Test: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Evaluation: Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If the compound "oils out" or no crystals form, the solvent is not ideal on its own.

Q4: What should I do if I cannot find a suitable single solvent?

If no single solvent meets the ideal criteria, a mixed-solvent system (also known as an anti-solvent recrystallization) is the preferred method.[1] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.

For this compound, common mixed-solvent pairs could include:

  • Dichloromethane / Hexane[5]

  • Toluene / Heptane

  • Acetone / Water

  • Ethanol / Water

The key is that the two solvents must be miscible.

Troubleshooting Guide

"My compound 'oiled out' instead of crystallizing. What should I do?"

Oiling out occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute. The compound separates as a liquid instead of a solid crystalline lattice.

  • Causality: This is common when the compound's melting point is low or when the solution is too concentrated. High concentrations of impurities can also suppress the melting point and promote oiling.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the same solvent (10-20% more volume) to lower the saturation point and then attempt to cool it again, very slowly.

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point.

    • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to initiate crystallization.

"I have a very low recovery of my compound. How can I improve the yield?"

Low recovery is a common issue that can often be rectified.

  • Causality:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

    • Incomplete crystallization (insufficient cooling time or temperature).

  • Solutions:

    • Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration.

    • Maximize Precipitation: Cool the solution in an ice-salt bath to reach temperatures below 0 °C. Allow sufficient time for crystallization to complete, sometimes several hours.

    • Recover from Mother Liquor: Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

"The crystals are colored, but my compound should be pure. What happened?"

The presence of color can indicate the presence of persistent, colored impurities.

  • Causality: Some impurities may have solubility characteristics very similar to your target compound, causing them to co-precipitate.

  • Solutions:

    • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs many colored organic impurities. Use sparingly, as it can also adsorb your product.

    • Column Chromatography: If recrystallization fails to remove the colored impurity, purification by column chromatography may be necessary as a preceding step.

    • Re-recrystallize: A second recrystallization of the obtained crystals can often leave the trace impurities behind in the new mother liquor.

Data Summary & Experimental Workflows

Predicted Solubility of this compound

While quantitative data is scarce in the literature, a qualitative solubility profile can be predicted based on its structure and the behavior of similar dithiolethiones.

SolventPolarityBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Suitability
HexaneNon-polar69InsolubleLow-ModerateGood as anti-solvent
TolueneNon-polar111LowHighExcellent Candidate
DichloromethaneModerately Polar40ModerateHighGood, but low BP
Ethyl AcetateModerately Polar77LowHighGood Candidate
AcetonePolar Aprotic56ModerateHighPossible, may need anti-solvent
EthanolPolar Protic78LowModerate-HighGood Candidate
MethanolPolar Protic65LowModeratePossible, good for washing[6]
WaterHighly Polar100InsolubleInsolubleUnsuitable
Recrystallization Solvent Selection Workflow

The following diagram illustrates the logical decision-making process for selecting an appropriate solvent system.

G start Start: Place ~20mg Crude Compound in Test Tube add_cold Add 0.5 mL Solvent at RT start->add_cold check_cold Is Compound Soluble? add_cold->check_cold bad_solvent1 Result: Poor Solvent (High solubility when cold leads to low recovery) check_cold->bad_solvent1 Yes heat Heat Solution to Boiling check_cold->heat No check_hot Is Compound Soluble? heat->check_hot bad_solvent2 Result: Poor Solvent (Insoluble when hot) check_hot->bad_solvent2 No cool Cool Slowly to RT, then Ice Bath check_hot->cool Yes check_crystals Do Crystals Form? cool->check_crystals ideal_solvent Result: Ideal Single Solvent check_crystals->ideal_solvent Yes oiling_out Compound 'Oils Out' or No Crystals Form check_crystals->oiling_out No troubleshoot Troubleshoot: - Use more solvent - Try slower cooling - Consider mixed-solvent system oiling_out->troubleshoot

Caption: Workflow for selecting a single recrystallization solvent.

Protocol 2: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step removes solid impurities.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • [Neuber, A., et al. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][7]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI.]([Link])

  • [Liu, Y., et al. (2011). Thieno[3,4-d][1][7]dithiole-2-thione. PMC - PubMed Central.]([Link])

Sources

Technical Support Center: Overcoming tert-Butyl Steric Hindrance in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and complex molecule synthesis increasingly rely on sterically congested motifs to improve metabolic stability and target binding, the tert-butyl group has become ubiquitous. However, its massive steric bulk frequently derails standard coupling reactions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you force these challenging reactions to completion.

Section 1: Transition-Metal Catalyzed Cross-Couplings

FAQ: Troubleshooting Suzuki & Buchwald-Hartwig Reactions

Q: Why do my Suzuki-Miyaura couplings fail when using ortho-tert-butyl aryl halides, and how can I force the reaction to completion? Expert Insight: The tert-butyl group exerts immense steric bulk, physically blocking the palladium center from approaching the C-X bond. In standard cross-coupling, Pd(0) undergoes a concerted 2-electron oxidative addition. Severe steric hindrance completely inhibits this pathway. The Fix: Counterintuitively, increasing the steric bulk of the catalyst accelerates the reaction. By employing highly bulky ligands like t-BuXantphos or cataCXium® A, the mechanism shifts from a standard 2-electron oxidative addition to a 1-electron radical halogen abstraction[1]. This radical pathway is highly tolerant of ortho-tert-butyl groups, allowing full conversion at room temperature[1].

G Start Aryl Halide + Pd(0) Catalyst CheckSteric Assess Steric Bulk (e.g., ortho-tert-butyl) Start->CheckSteric Standard Standard Substrate (Low Steric Hindrance) CheckSteric->Standard Unobstructed Bulky Bulky Substrate (High Steric Hindrance) CheckSteric->Bulky Highly Congested TwoElectron 2-Electron Oxidative Addition (Standard Pathway) Standard->TwoElectron OneElectron 1-Electron Halogen Abstraction (Radical Pathway) Bulky->OneElectron Requires Bulky Ligand (e.g., t-BuXantphos) Product Cross-Coupled Product TwoElectron->Product OneElectron->Product

Caption: Mechanistic divergence in Pd(0) activation of sterically hindered aryl halides.

Q: I am attempting a Buchwald-Hartwig amination using tert-butylamine, but I am seeing low yields and starting material recovery. What is going wrong? Expert Insight: The tertiary carbon atom in tert-butylamine creates a highly congested environment around the nitrogen's lone pair, drastically reducing its nucleophilicity and hindering coordination to the Pd-aryl intermediate[2]. Furthermore, reductive elimination of the bulky product from the metal center is kinetically disfavored. The Fix: You must use ultra-bulky Pd-PEPPSI or cataCXium® systems. The extreme steric pressure from ligands like cataCXium® A or 1,2-di(tert-butyl)acenaphthyl backbones forces the challenging reductive elimination step, pushing the catalytic cycle forward[3]. Alternatively, shifting to a Nickel-Photoredox system allows tert-butylamine to act as both a nucleophile and a bifunctional additive, preventing unwanted self-coupling and enabling efficient C-N bond formation[4][5].

Data Summary: Catalyst Selection for Hindered Substrates
Reaction TypeSubstrate HindranceRecommended Catalyst/LigandMechanism/AdvantageTypical Yield
Suzuki Coupling ortho-tert-butyl aryl halidesPd2(dba)3 + t-BuXantphosShifts to 1-electron radical abstraction[1]>95%
Buchwald-Hartwig tert-butylaminePd(OAc)2 + cataCXium® AForces reductive elimination via steric pressure85-99%
Photoredox C-N tert-butylamineNiBr2·glyme + 4CzIPNPrevents self-coupling, acts as bifunctional additive[5]90-94%
Experimental Protocols: Cross-Coupling Workflows

Protocol 1: Bulky Pd-Catalyzed Suzuki Coupling of ortho-tert-butyl Aryl Halides

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the ortho-tert-butyl aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.5 mol %) and t-BuXantphos (1.0 mol %)[1].

  • Solvent: Add anhydrous THF to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the vial, remove from the glovebox, and stir at room temperature for 1–4 hours. Self-Validating Step: The bulky ligand accelerates the 1-electron halogen abstraction; rapid consumption of starting material should be visible via GC-MS within the first hour[1].

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Nickel-Photoredox C-N Coupling with tert-Butylamine

  • Preparation: To a dry photoreactor vial under argon, add the aryl halide (0.2 mmol), NiBr2·glyme (5 mol %), and the photocatalyst 4CzIPN (0.5 mol %)[5].

  • Solvent: Add anhydrous DMA (0.4 mL) to dissolve the catalysts.

  • Amine Addition: Inject tert-butylamine to reach a 0.65 M final concentration. Here, tert-butylamine serves as both the nucleophile and a bifunctional base/ligand additive[5].

  • Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at 25 °C for 24 hours.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

Section 2: Peptide Synthesis with Hindered Amino Acids

FAQ: Troubleshooting Peptide Bond Formation

Q: Standard EDC/HOBt coupling is failing for my peptide sequence containing a tert-butyl protected amino acid (e.g., Ser(tBu)) adjacent to an α-methyl amino acid. How do I prevent epimerization and low yields? Expert Insight: The steric hindrance of the tert-butyl protecting group, combined with bulky adjacent residues, physically shields the activated carboxylic acid. When using standard carbodiimides (EDC/DIC), the O-acylisourea intermediate forms, but the subsequent aminolysis by the incoming hindered amine is extremely slow. This kinetic delay allows competing pathways to dominate, such as the formation of inactive N-acylureas or oxazolone-driven epimerization[6]. The Fix: Abandon standard carbodiimides for these specific junctions. Utilize highly reactive uronium/aminium salts like HATU or COMU, which generate a highly active OBt/OAt ester intermediate that undergoes rapid aminolysis[6]. For extreme cases, benzotriazole activation methodologies (e.g., N-(Cbz-alpha-aminoacyl)benzotriazoles) have proven highly effective for completely retaining chirality while forcing the coupling of sterically hindered amino acids[7].

G Start Initiate Peptide Coupling (tert-Butyl Hindered AA) Reagent Select Coupling Reagent Start->Reagent Standard Carbodiimides (EDC/DIC) Reagent->Standard Advanced Uronium/Aminium (HATU/COMU) Reagent->Advanced Result1 Slow Aminolysis, High Epimerization Standard->Result1 Result2 Rapid Activation, High Yield Advanced->Result2 Action Add HOAt/OxymaPure or Apply Heat Result1->Action Action->Result2

Caption: Troubleshooting logic for coupling sterically hindered tert-butyl amino acids.

Data Summary: Reagent Selection for Hindered Peptide Couplings
ReagentActivation TypeSteric ToleranceEpimerization RiskRecommended Use Case
EDC/DIC + HOBt CarbodiimideLowHigh (if aminolysis is slow)Standard, unhindered couplings
HATU / COMU Uronium/AminiumHighLowtert-butyl protected or α-methyl amino acids[6]
Benzotriazoles AcylbenzotriazoleVery HighVery LowExtremely hindered dipeptide junctions[7]
Experimental Protocols: Hindered Peptide Coupling

Protocol 3: Peptide Coupling of Sterically Hindered Amino Acids using HATU

  • Pre-activation: Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.15 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 2 minutes to pre-activate the carboxylic acid. Self-Validating Step: A slight yellowing of the solution acts as a visual indicator that the active ester has successfully formed.

  • Coupling: Add the sterically hindered amine component (e.g., tert-butyl protected peptide sequence) (1.0 equiv).

  • Reaction: Stir at room temperature for 2–12 hours. For extreme hindrance, gentle heating (40 °C) in a microwave peptide synthesizer may be required to overcome the activation energy barrier.

  • Workup: Precipitate the peptide using cold diethyl ether, centrifuge, and wash the pellet twice with ether to remove DMF and DIPEA salts[6].

References

  • BenchChem. "Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine." BenchChem.
  • ChemRxiv. "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv.
  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry.
  • ACS Catalysis. "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive." ACS Publications.
  • NIH. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition." National Institutes of Health.
  • Sigma-Aldrich. "cataCXium® Catalysts." Sigma-Aldrich.
  • Organometallics. "Pd-PEPPSI Complexes Bearing Bulky[(1,2-Di-(tert-butyl)acenaphthyl] (DtBu-An) on N-Heterocarbene Backbones: Highly Efficient for Suzuki–Miyaura Cross-Coupling under Aerobic Conditions." ACS Publications.
  • Chemical Reviews. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications.

Sources

Stability of 4-tert-Butyl-2H-1,3-dithiole-2-thione under UV light exposure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-tert-Butyl-2H-1,3-dithiole-2-thione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses potential issues related to the compound's stability under ultraviolet (UV) light exposure through a series of troubleshooting scenarios and frequently asked questions. The protocols and explanations are grounded in established photostability testing principles to ensure experimental robustness and data integrity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, explains the underlying scientific causes, and provides actionable solutions.

Issue 1: Rapid and Unexpected Loss of Starting Material in a Photochemical Reaction

Scenario: You are running a photochemical experiment where this compound is a reactant or catalyst. You observe a significantly faster consumption of the compound than predicted by the reaction kinetics, accompanied by the formation of multiple, uncharacterized byproducts.

Root Cause Analysis: The 1,3-dithiole-2-thione core is a known chromophore that absorbs UV radiation. This absorption can lead to direct photodegradation of the molecule, which competes with your intended reaction pathway. The sulfur-containing heterocyclic structure is susceptible to various photochemical transformations, including ring-opening, dimerization, or oxidation, especially in the presence of oxygen and a reactive solvent.[1][2][3]

Solution: Perform a Controlled Photostability Study

To isolate the effects of UV light on the compound itself, a forced degradation study is essential. This allows you to quantify the intrinsic photostability and differentiate between photodegradation and the desired chemical reaction. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized framework for such studies.[4][5][6]

Experimental Protocol: Forced Photostability Study

  • Sample Preparation:

    • Solution Phase: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or hexane) in a chemically inert, transparent container like a quartz vial.[4][7] The concentration should be suitable for your analytical method (e.g., HPLC-UV).

    • Solid Phase: Place a thin, uniform layer of the solid compound in a transparent container (e.g., a glass dish lined with aluminum foil to prevent reflection from the sample tray).[8]

  • Control Sample: Prepare an identical "dark control" sample for both the solution and solid phases. Wrap these samples completely in aluminum foil to protect them from light.[5][7]

  • Exposure Conditions:

    • Place the test and dark control samples in a calibrated photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][10]

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[4][6]

    • Maintain a constant temperature to minimize thermal degradation.[6]

  • Time-Point Analysis:

    • Collect aliquots from the exposed and dark control samples at specific time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Analytical Quantification:

    • Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC-UV/DAD method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control. Any change in the dark control indicates thermal instability, not photolability.[5]

Workflow Diagram: Photostability Assessment

G cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Analysis Prep_Solid Prepare Solid Sample Chamber Place in Photostability Chamber (UV + Visible Light) Prep_Solid->Chamber Prep_Solution Prepare Solution Sample Prep_Solution->Chamber Prep_Dark Prepare Dark Controls (Wrap in Foil) Prep_Dark->Chamber Sampling Sample at Time Points (0, 4, 8, 12, 24h) Chamber->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Compare Compare Exposed vs. Dark Control HPLC->Compare Deg Quantify Photodegradation (%) Compare->Deg G Start This compound Intermediate Reactive 1,2-Dithione Intermediate Start->Intermediate UV Light (hν) - CS (?) Product1 1,4-Dithiin Dimer Intermediate->Product1 Dimerization Product2 Other Products (e.g., Ring Cleavage, Polymers) Intermediate->Product2 Rearrangement / Oxidation

Sources

Minimizing side reactions during the thionation of tert-butyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thionation of tert-Butyl Precursors

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the thionation of tert-butyl-containing molecules. This resource, designed for chemists in the pharmaceutical and fine chemical industries, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges associated with this transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate potential pitfalls and optimize your reaction outcomes.

The introduction of a thiocarbonyl group in place of a carbonyl can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making thionation a critical tool in drug discovery.[1] However, the presence of a tert-butyl group, often incorporated to impart steric bulk or improve solubility, introduces a unique set of challenges, primarily related to the propensity of this group to undergo elimination under typical thionation conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the thionation of tert-butyl precursors.

Q1: I'm observing significant de-tert-butylation of my starting material or product. What is the cause, and how can I prevent it?

A1: This is the most common side reaction when working with tert-butyl-containing substrates. The tert-butyl group is prone to elimination via the formation of a stable tertiary carbocation (t-Bu⁺) under acidic or high-temperature conditions.[2][3] Both popular thionating agents, Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀), can either generate acidic byproducts or require high temperatures, creating an environment conducive to this undesirable cleavage.[4][5]

Root Cause Analysis:

  • Thermal Instability: High reaction temperatures, often employed to drive the thionation to completion, provide the activation energy needed for the C-O or C-N bond to cleave, leading to the formation of the tert-butyl cation and isobutylene.[3]

  • Acid Catalysis: Trace amounts of acid, either present as an impurity in the reagents or solvent, or generated in situ, can protonate the carbonyl oxygen (or amide nitrogen), making the tert-butyl group a better leaving group.

Mitigation Strategies:

  • Lower Reaction Temperature: If possible, conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times. For some substrates, thionation in anhydrous THF can even proceed at room temperature.[4][6]

  • Use of Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[4][5] This rapid, controlled heating minimizes the exposure of the substrate to high temperatures, thereby reducing the extent of de-tert-butylation.

  • Addition of a Mild, Non-Nucleophilic Base: The inclusion of a proton sponge, such as 1,8-bis(dimethylamino)naphthalene, or a hindered amine base like 2,6-lutidine can neutralize any adventitious acid without interfering with the thionation reagent.

  • Choice of Reagent: While both LR and P₄S₁₀ can cause this issue, LR is generally considered milder and may be less prone to causing elimination.[7] Consider using a P₄S₁₀-pyridine complex, which can be more selective and is stable at higher temperatures where LR might decompose.[8][9]

Q2: My reaction is sluggish and gives a low yield of the desired thioamide, even at high temperatures. What factors could be at play?

A2: Steric hindrance from the bulky tert-butyl group can significantly slow down the rate of thionation. The mechanism of thionation with Lawesson's Reagent involves the formation of a four-membered oxathiaphosphetane intermediate, and significant steric crowding around the carbonyl group can disfavor this transition state.[1]

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: For sterically demanding substrates, it may be necessary to use a larger excess of the thionating agent (e.g., 0.6-1.0 equivalents of LR).

  • Solvent Choice: While toluene and xylene are common, a more polar, high-boiling solvent like dioxane or diglyme could potentially improve the solubility of the reagents and substrate, leading to an increased reaction rate.

  • Alternative Reagents: For particularly challenging substrates, consider more reactive thionating agents. The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO), sometimes referred to as Curphey's reagent, has been shown to be effective for hindered systems and can sometimes provide superior yields compared to LR.[10][11]

Q3: I'm having difficulty purifying my product. There are persistent, foul-smelling impurities. How can I improve my workup procedure?

A3: The primary byproducts from LR-mediated thionations are phosphorus-containing species, which can be challenging to remove due to their polarity being similar to that of many thioamide products.[4][6]

Enhanced Workup Protocols:

  • Hydrolytic Workup: Some phosphorus byproducts can be removed by a simple hydrolytic workup.[11]

  • Ethylene Glycol Treatment: A recently developed method involves treating the crude reaction mixture with ethylene glycol. This transesterifies the phosphorus byproducts into highly polar species that are easily removed, often avoiding the need for column chromatography.[6][12]

  • Filtration through Silica Gel: For less polar products, passing the crude mixture through a short plug of silica gel can effectively remove the majority of the phosphorus-containing impurities.[11]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of thionation with Lawesson's Reagent, and how does the tert-butyl group influence it?

A4: Lawesson's Reagent (LR) exists in equilibrium with a reactive monomeric dithiophosphine ylide in solution.[4] This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered ring intermediate called an oxathiaphosphetane.[1] This intermediate then undergoes a retro-[2+2] cycloreversion, similar to the final step of a Wittig reaction, to yield the desired thiocarbonyl compound and a stable P=O byproduct. The formation of the strong phosphorus-oxygen bond is a major driving force for the reaction.[1][7]

The bulky tert-butyl group primarily exerts a steric effect, potentially slowing down the initial cycloaddition step. Electronically, it has a minimal impact on the reactivity of the carbonyl group.

Thionation_Mechanism cluster_0 Lawesson's Reagent Equilibrium cluster_1 Thionation Cycle LR_Dimer LR Dimer LR_Monomer Reactive Monomer (x2) LR_Dimer->LR_Monomer Dissociation LR_Monomer->LR_Dimer Association Carbonyl R-(C=O)-tBu Intermediate Oxathiaphosphetane Intermediate Carbonyl->Intermediate [2+2] Cycloaddition Thiocarbonyl R-(C=S)-tBu Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Q5: Are there any alternatives to phosphorus-based thionating agents for substrates sensitive to de-tert-butylation?

A5: Yes, while less common for amide thionation, other methods exist. For the synthesis of thioamides, a three-component reaction involving an aldehyde, an amine, and elemental sulfur can be effective.[12][13] This approach, known as the Willgerodt-Kindler reaction, often proceeds under milder, catalyst-free conditions, which could be beneficial for sensitive substrates.[12] However, the substrate scope may be more limited compared to LR or P₄S₁₀.

Q6: How does the reactivity of a tert-butyl ester compare to a tert-butyl amide in thionation reactions?

A6: Generally, amides are more reactive towards thionation than esters.[1][14] This is attributed to the higher electron density on the amide carbonyl carbon, making it more nucleophilic and thus more reactive towards the electrophilic thionating agent. This difference in reactivity can sometimes be exploited for selective thionation in molecules containing both functional groups.[4][7] However, it's important to note that tert-butyl esters are also highly susceptible to acid-catalyzed cleavage, potentially even more so than some amides.[15][16]

Comparative Data: Thionating Reagents

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀/HMDO (Curphey's Reagent)
Reactivity Good, generally milderHigh, can be less selectiveHigh, effective for hindered substrates
Typical Conditions Toluene/Xylene, refluxToluene/Xylene/Pyridine, refluxDCM/Toluene, reflux
Side Reactions De-tert-butylation at high temp.De-tert-butylation, polymerizationFewer byproducts than P₄S₁₀ alone
Workup Chromatography often neededComplex, polymeric byproductsHydrolytic workup or filtration
Cost ModerateLowModerate
Best For General purpose, sensitive substratesLarge scale, robust substratesSterically hindered substrates

Experimental Protocol: General Procedure for Minimizing De-tert-butylation during Thionation of a tert-Butyl Amide

This protocol provides a starting point for optimizing the thionation of a tert-butyl amide while minimizing the risk of the de-alkylation side reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the tert-butyl amide (1.0 eq).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (to make a 0.1-0.2 M solution). Stir until the amide is fully dissolved. Add Lawesson's Reagent (0.55 eq) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (80-90 °C). A lower temperature is recommended initially to gauge the substrate's reactivity and stability.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the disappearance of the starting material and the appearance of the product, as well as any lower molecular weight spots that could indicate de-tert-butylation.

  • Troubleshooting during Reaction: If the reaction is sluggish after 2-4 hours, incrementally increase the temperature by 10 °C, holding for 1-2 hours at each new temperature while continuing to monitor for side product formation. If de-tert-butylation becomes significant, it is advisable to stop the reaction and consider alternative conditions or reagents.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. For a simplified workup, add ethylene glycol (5-10 equivalents relative to LR) and stir at room temperature or with gentle heating for 1-2 hours to quench excess reagent and convert byproducts to more polar species.[12] Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Workflow start Start: Dry Glassware under Inert Atmosphere add_reagents Add Substrate, Anhydrous Toluene, Lawesson's Reagent start->add_reagents heat Heat to 80-90 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor is_complete Reaction Complete? monitor->is_complete Yes is_sluggish Reaction Sluggish? monitor->is_sluggish No workup Cool & Quench (e.g., with Ethylene Glycol) is_complete->workup increase_temp Increase Temp by 10 °C is_sluggish->increase_temp check_side_products Check for De-tert-butylation increase_temp->check_side_products check_side_products->heat purify Purify by Chromatography workup->purify end End: Isolated Thioamide purify->end

Caption: Experimental workflow for minimizing side reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
  • HARVEST. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (2024, May 28).
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17).
  • ACS Publications. (2025, October 3). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
  • Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
  • BenchChem. (2025). Optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide.
  • Organic Chemistry Portal. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.
  • MDPI. (2023, April 17).
  • ResearchGate. (2025, August 10). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF.
  • ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent.
  • PMC. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)
  • SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Encyclopedia.pub. (2021, November 27). Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thi
  • PMC. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • ResearchGate. (n.d.).
  • Arrow@TU Dublin. (2016, November 1). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF.
  • Reed Group. (2004, May 6).
  • Organic & Biomolecular Chemistry PAPER. (n.d.).
  • . (2016, July 26). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

Sources

Technical Support Center: Dithiole-thione Solubility & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Dithiole-thiones (DTTs), specifically addressing the critical bottleneck of aqueous solubility.

Topic: Overcoming Aqueous Solubility Limits of Dithiole-thiones (e.g., Oltipraz, ADT-OH, D3T) Support Level: Senior Application Scientist Last Updated: March 2, 2026

The Solubility Paradox: Overview

Dithiole-thiones (DTTs) are potent Phase II enzyme inducers and H₂S donors, but their utility is frequently compromised by high lipophilicity (LogP > 3.0) and poor aqueous solubility (< 5 µg/mL).[1] In biological media, this leads to precipitation, erratic bioavailability, and "false negative" results in cellular assays.

This guide provides validated protocols to solubilize DTTs without compromising their chemical integrity or biological activity (Nrf2 activation).

Decision Matrix: Choosing Your Formulation

Before weighing your compound, determine your experimental endpoint. The solubilization strategy for a cell-based assay differs fundamentally from an in vivo pharmacokinetic study.

Interactive Workflow: Solubilization Strategy

DTT_Decision_Tree Start START: Define Experimental Scope AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ConcReq Required Concentration? InVitro->ConcReq Route Administration Route? InVivo->Route LowConc Low (< 50 µM) ConcReq->LowConc Standard Potency HighConc High (> 50 µM) ConcReq->HighConc High Dose/Toxicity Oral Oral Gavage (PO) Route->Oral IV_IP IV / IP Injection Route->IV_IP Sol_DMSO Standard Protocol: DMSO Stock (1000x) + Media Dilution LowConc->Sol_DMSO Sol_CD_Cell Advanced Protocol: HP-β-CD Inclusion Complex HighConc->Sol_CD_Cell Sol_Suspension Suspension: 0.5% CMC or Methylcellulose Oral->Sol_Suspension Simple Sol_CD_Vivo Gold Standard: SBE-β-CD (Captisol®) Formulation Oral->Sol_CD_Vivo High Bioavailability Sol_Cosolvent Co-solvent System: PEG400 / Tween 80 / Saline IV_IP->Sol_Cosolvent Acute IV_IP->Sol_CD_Vivo Preferred

Figure 1: Decision matrix for selecting the optimal dithiole-thione formulation based on experimental constraints.

Core Protocols: The "How-To"

Protocol A: The "Gold Standard" Cyclodextrin Complex

Best For: In vivo injection (IP/IV) and high-concentration cell treatments. Why: Cyclodextrins (CDs) form a "host-guest" inclusion complex, shielding the hydrophobic DTT moiety inside a torus-shaped cavity while the hydrophilic exterior interacts with water. This prevents precipitation upon dilution.

Reagents:

  • Dithiole-thione (e.g., ADT-OH, Oltipraz)

  • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) OR Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve SBE-β-CD in sterile saline to create a 20% (w/v) clear solution.[2] Filter sterilize (0.22 µm).

  • Primary Solubilization: Dissolve the DTT powder in a minimal volume of DMSO (e.g., to 50 mg/mL). Note: Keep DMSO < 5% of final volume.

  • Complexation:

    • Place the 20% CD solution on a magnetic stirrer (medium speed).

    • Dropwise , add the DMSO-DTT solution into the vortex of the CD solution.

    • Critical Step: Do not add all at once; this causes irreversible precipitation.

  • Equilibration: Stir for 30–60 minutes at room temperature protected from light. The solution should remain clear yellow/orange.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity (approx. 2–4 mg/mL for most DTTs).

Protocol B: Co-solvent System (PEG/Tween)

Best For: Acute animal dosing where cyclodextrins are unavailable. Warning: High viscosity can impact injectability; surfactants may cause vehicle-induced toxicity.

Formulation Ratio: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.

Step-by-Step Procedure:

  • Dissolve DTT in DMSO (10% of final volume).

  • Add PEG400 (40% of final volume) and vortex until mixed.

  • Add Tween-80 (5% of final volume) and vortex. Solution will be viscous.

  • Slowly add warm Saline (45% of final volume) while vortexing.

    • Troubleshooting: If cloudiness appears, sonicate at 37°C for 5 minutes.

Comparative Data: Solubility & Stability

The following data summarizes the performance of different solubilization methods for a representative DTT (ADT-OH).

Formulation MethodMax Solubility (approx.)Stability (RT)Biological CompatibilityRecommended Use
Pure Water/Saline < 0.01 mg/mLPoor (Precipitates)HighDo Not Use
1% DMSO in Media ~0.05 mg/mLModerate (< 4 hrs)HighStandard Cell Culture
PEG400/Tween 80 1.5 - 2.0 mg/mLGood (24 hrs)Low (Vehicle toxicity)Acute IP Injection
20% HP-β-CD 2.5 - 4.0 mg/mL Excellent (> 7 days) High In Vivo / High Dose
Liposomes > 5.0 mg/mLGoodHighSustained Release

Mechanism of Action: Why Solubility Matters

DTTs function primarily by modifying cysteine sensors on Keap1, releasing Nrf2. If the drug precipitates in the media, it cannot penetrate the cell membrane to reach cytosolic Keap1, leading to false negatives.

Pathway Visualization: DTT-Induced Nrf2 Activation

Nrf2_Pathway DTT Dithiole-thione (Solubilized) Keap1 Keap1 (Cys Sensor) DTT->Keap1 Modifies Cys (Alkylation/Oxidation) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Normally promotes Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Enzymes Antioxidant Enzymes (HO-1, NQO1, GSH) ARE->Enzymes Transcription

Figure 2: The Nrf2 signaling cascade.[3][4][5] Solubility is the rate-limiting step for DTT entry into the cell to modify Keap1.

Frequently Asked Questions (Troubleshooting)

Q1: My DTT solution turns cloudy immediately upon adding it to cell culture media. Why? A: This is "solvent shock." When a high-concentration DMSO stock hits the aqueous media, the hydrophobic drug crashes out before it can disperse.

  • Fix: Pre-dilute your DMSO stock into a small volume of media containing 10% FBS (serum proteins bind and solubilize) or use the Cyclodextrin protocol. Never add 100% DMSO stock directly to serum-free media if possible.

Q2: Are Dithiole-thiones light sensitive? A: Yes. DTTs can undergo photo-oxidation, leading to the formation of sulfoxides or release of sulfur.

  • Protocol: Always handle solutions in amber tubes or wrap tubes in foil. Store stocks at -20°C or -80°C in the dark.

Q3: Can I use acidic or basic buffers to improve solubility? A: Avoid alkaline conditions (pH > 8.0). DTTs are susceptible to hydrolysis in basic environments, often releasing H₂S prematurely. Maintain pH between 6.0 and 7.4.

Q4: How do I measure the actual concentration in my formulation? A: Do not assume 100% recovery. Centrifuge the final formulation to remove any micro-precipitates, then analyze the supernatant via HPLC-UV (typically detection at ~300–350 nm depending on the specific DTT derivative).

References

  • Zhang, Y., & Munday, R. (2013). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics, 12(10), 1896–1906. Link

  • Li, L., et al. (2013). ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo.[6] Cell Death & Disease. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Jia, J., et al. (2013).[7] Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress. Neurochemistry International, 62(8), 1072-1078.[7] Link

  • BenchChem Technical Guides. (2025). VH032 thiol solubility issues and how to solve them. Link(Representative link for general solubility protocols).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-tert-Butyl-2H-1,3-dithiole-2-thione , a critical intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives used in organic electronics.

A Comparative Technical Guide for Synthetic Chemists

Executive Summary & Structural Context

This compound is a sulfur-rich heterocyclic compound primarily utilized as a precursor for lipophilic TTF derivatives. Its structure features a 1,3-dithiole ring stabilized by a thione (C=S) exocyclic double bond and substituted at the 4-position with a bulky tert-butyl group.

Correct interpretation of its NMR spectrum is essential for verifying the success of thionation reactions (often from the corresponding ketone or alkyne) and ensuring purity before coupling to form TTFs.

The Molecule at a Glance
  • Formula: C₇H₁₀S₃

  • Molecular Weight: 206.35 g/mol

  • Key Functional Groups: Thione (C=S), Vinyl Sulfide, tert-Butyl.

  • Symmetry: Asymmetric (Cs point group broken by substitution).

Experimental Methodology

To ensure reproducibility, the following standard protocol is recommended for acquiring the reference spectrum.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
    • Note: DMSO-

      
       may be used but often causes a slight downfield shift (~0.1–0.2 ppm) of the vinylic proton due to hydrogen bonding with the thione sulfur.
      
  • Concentration: ~10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).
Acquisition Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended for clear baseline resolution).

  • Spectral Width: -2 to 12 ppm.

  • Scans: 16–32 scans are sufficient due to the high intensity of the tert-butyl signal.

Detailed Spectral Analysis

The 1H NMR spectrum is characterized by its simplicity, featuring two distinct signal sets.

Signal Assignment Table ( )
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
H-a Vinyl (H-5) 6.60 – 6.75 Singlet (s)1H-Deshielded by the aromatic dithiolium character and C=S anisotropy.
H-b tert-Butyl 1.25 – 1.35 Singlet (s)9H-High-field, intense singlet typical of methyl protons on a quaternary carbon.
Mechanistic Interpretation
  • The Vinylic Proton (H-5):

    • Chemical Shift (6.6–6.75 ppm): This proton is attached to the

      
       carbon of the dithiole ring. It is significantly deshielded compared to a standard alkene (usually 4.5–5.5 ppm).
      
    • Causality: The 1,3-dithiole-2-thione ring possesses partial aromatic character (6

      
       electron system involving the lone pairs of the ring sulfurs and the exocyclic thione). This creates a ring current that deshields the ring proton.
      
    • Substituent Effect: The tert-butyl group at position 4 is electron-donating (+I effect). This increases electron density in the ring, causing a slight upfield shift (shielding) of H-5 compared to the unsubstituted parent compound (see Section 4).

  • The tert-Butyl Group:

    • Chemical Shift (~1.30 ppm): The nine equivalent protons appear as a sharp singlet. The shift is slightly downfield from a standard alkane tert-butyl (~0.9 ppm) due to the proximity to the electron-withdrawing sulfur atoms and the double bond system.

Comparative Analysis: Thione vs. Alternatives

Distinguishing the thione from its precursors (alkynes) or derivatives (ketones/TTFs) is the primary analytical challenge.

Comparison 1: Thione vs. Ketone (Carbonyl Analogue)

The most common impurity is 4-tert-butyl-1,3-dithiole-2-one , either as a starting material or a hydrolysis byproduct.

FeatureThione (C=S) Ketone (C=O) Diagnostic Difference
Vinylic H-5 6.65 ppm 6.25 – 6.35 ppm Thione is ~0.3–0.4 ppm downfield.
tert-Butyl 1.30 ppm1.28 ppmNegligible difference.
Color Yellow/Orange White/Pale Yellow Visual confirmation matches NMR.
  • Reasoning: The C=S bond is less electronegative but more polarizable and anisotropic than C=O. The "thiocarbonyl anisotropy" generally exerts a stronger deshielding effect on the adjacent ring protons than the carbonyl group.

Comparison 2: Substituted vs. Unsubstituted

Comparing 4-tert-butyl-1,3-dithiole-2-thione with the parent 1,3-dithiole-2-thione (Vinylene trithiocarbonate) .

CompoundH-4 (

)
H-5 (

)
Effect of Substitution
Unsubstituted 7.15 (d)7.15 (d)Symmetric doublet (

Hz).
4-tert-Butyl -6.65 (s) +I effect shields H-5 by ~0.5 ppm.
  • Reasoning: The bulky alkyl group breaks symmetry (doublet

    
     singlet) and pumps electron density into the 
    
    
    
    -system, shielding the remaining proton.

Synthesis & Pathway Verification

The following diagram illustrates the chemical pathway and the corresponding spectral changes expected during synthesis.

G cluster_0 Spectral Shift Key Alkyne 3,3-Dimethyl-1-butyne (Starting Material) Acetylenic H: ~2.0 ppm Thione 4-t-Bu-1,3-dithiole-2-thione (Target) H-5: 6.65 ppm (s) Alkyne->Thione High T, Pressure (Cyclization) CS2 CS2 + Acid CS2->Thione Ketone 4-t-Bu-1,3-dithiole-2-one (Side Product) H-5: 6.30 ppm (s) Thione->Ketone Hg(OAc)2 / Hydrolysis (Oxidation) Key Formation of the ring removes acetylenic H and creates vinylic H signal.

Caption: Synthesis pathway showing the diagnostic shift from acetylenic proton (~2.0 ppm) to the vinylic thione proton (6.65 ppm) and the potential oxidation to ketone.

References

  • General Thione NMR Trends:Journal of Organic Chemistry, "Proton magnetic resonance spectra of some 1,2-Dithiole-3-ones and 1,2-Dithiole-3-thiones". (Confirmation of thione deshielding effect vs ketone).
  • Synthesis of TTF Precursors: Beilstein Journal of Organic Chemistry, "Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers". Link

  • Impurity Data: Organometallics, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents". (For identifying residual solvents like DMF or CS2). Link

  • Spectral Database:SDBS (AIST), "Spectral Database for Organic Compounds". (General reference for 1,3-dithiole ring systems).

13C NMR chemical shifts of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Comparative Guide: C NMR Characterization of this compound

Executive Summary

This compound is a heterocyclic building block distinguished by its exocyclic thione (C=S) group and a bulky tert-butyl substituent. In

This guide compares the spectral signature of the target compound against two key alternatives:

  • 1,3-Dithiole-2-thione (Parent): To illustrate the effect of the tert-butyl substituent.

  • 4-tert-Butyl-1,3-dithiole-2-one (Oxo-analog): To demonstrate the C=S vs. C=O chemical shift differentiation.

Comparative C NMR Data Analysis

The following table synthesizes experimental and predicted chemical shift data. The values are based on established heterocyclic trends and substituent effects in 1,3-dithiole systems.

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Carbon PositionTarget: 4-t-Butyl-1,3-dithiole-2-thioneParent: 1,3-Dithiole-2-thioneAnalog: 4-t-Butyl-1,3-dithiole-2-one
C2 (C=S / C=O) 213.0 – 216.0 (C=S)213.3 (C=S)192.0 – 195.0 (C=O)
C4 (Substituted) 155.0 – 165.0 (Quaternary)128.0 – 130.0 (=CH)140.0 – 150.0 (Quaternary)
C5 (Unsubstituted) 115.0 – 125.0 (=CH)128.0 – 130.0 (=CH)110.0 – 120.0 (=CH)
t-Bu (Quaternary) 34.0 – 36.0 N/A34.0 – 36.0
t-Bu (Methyl) 28.0 – 30.0 N/A28.0 – 30.0
key Spectral Features & Interpretation
A. The Thione Effect (C2 Position)

The most diagnostic feature is the C=S resonance .

  • Observation: The thione carbon appears at ~215 ppm , approximately 20 ppm downfield from the corresponding carbonyl carbon (C=O, ~193 ppm) in the oxo-analog.

  • Mechanism: The sulfur atom is less electronegative than oxygen but has a larger paramagnetic shielding term (

    
    ) due to low-lying 
    
    
    transitions. This results in significant deshielding (higher ppm).
  • Differentiation: This peak confirms the successful formation of the thione ring and absence of oxidation to the ketone.

B. Ring Carbon Symmetry Breaking (C4 vs. C5)

In the parent 1,3-dithiole-2-thione , C4 and C5 are equivalent and appear as a single signal around 128-130 ppm .

  • Effect of t-Butyl: The bulky tert-butyl group at C4 breaks this symmetry.

    • C4 (Alpha-effect): The quaternary carbon attached to the t-butyl group shifts downfield significantly (to ~160 ppm ) due to the inductive and steric effects of the alkyl group.

    • C5 (Beta-effect): The adjacent tertiary carbon (=CH) typically shifts upfield (to ~120 ppm ) relative to the parent, characteristic of polarized double bonds in heterocycles.

C. The tert-Butyl Signature

The tert-butyl group provides two high-field signals:[1]

  • Quaternary C: A low-intensity signal around 35 ppm .

  • Methyl C: A very intense signal around 29 ppm (representing 3 equivalent methyl groups).

Structural Visualization & Assignment Logic

The following diagram illustrates the carbon numbering and the logical flow for assigning the NMR signals based on the data above.

GCompound4-tert-Butyl-2H-1,3-dithiole-2-thioneC2C2 (C=S)~215 ppm(Deshielded)Compound->C2DiagnosticLow FieldC4C4 (Quaternary)~160 ppm(Substituted)Compound->C4SymmetryBreakC5C5 (=CH)~120 ppm(Unsubstituted)Compound->C5AlkeneRegiontBut-Butyl GroupQuat: ~35 ppmMe: ~29 ppmCompound->tBuAliphaticRegionC4->tBuAttached

Figure 1: Assignment logic for the

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols for synthesis and data acquisition are recommended.

A. Synthesis of 4-tert-Butyl-1,3-dithiole-2-thione

This compound is typically synthesized via the reaction of an

Reagents:

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)

  • Potassium Trithiocarbonate (

    
    ) or Sodium Trithiocarbonate
    
  • Acid catalyst (e.g.,

    
     or 
    
    
    )

Workflow:

  • Preparation of Trithiocarbonate: React Carbon Disulfide (

    
    ) with KOH in ethanol to form potassium trithiocarbonate in situ.
    
  • Alkylation: Add 1-bromo-3,3-dimethylbutan-2-one dropwise to the trithiocarbonate solution at 0°C. Stir for 2-4 hours.

  • Cyclization: Treat the intermediate dithiocarbonate with concentrated acid (e.g.,

    
    ) at 0-5°C to effect ring closure.
    
  • Purification: Extract with dichloromethane, wash with water, dry over

    
    , and recrystallize from ethanol/hexane.
    
B. NMR Acquisition Parameters

For optimal resolution of the quaternary carbons (C2, C4, and t-Bu quaternary), use the following settings:

  • Solvent: Deuterated Chloroform (

    
    , 77.16 ppm reference).
    
  • Frequency:

    
     100 MHz for 
    
    
    C (400 MHz for
    
    
    ).
  • Pulse Sequence: Proton-decoupled

    
    C (1D).
    
  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The C=S and quaternary carbons have long 
    
    
    relaxation times; a short delay will suppress their signals.
  • Scans: Minimum 512 scans to resolve the low-intensity quaternary carbons.

Synthesis Pathway Diagram

SynthesisPinacolonePinacolone(3,3-dimethyl-2-butanone)BromoK1-Bromo-3,3-dimethylbutan-2-onePinacolone->BromoKBrominationBromineBromine (Br2)Bromine->BromoKCS2CS2 + KOHTrithioPotassiumTrithiocarbonateCS2->TrithioIntermediateAcyclicIntermediateBromoK->Intermediate+ TrithioTrithio->IntermediateProduct4-tert-Butyl-2H-1,3-dithiole-2-thioneIntermediate->ProductH+ Cyclization(- H2O)

Figure 2: Synthetic pathway for the target compound from pinacolone and carbon disulfide.[2][3][4]

References

  • Plavac, N., et al. "Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives." Canadian Journal of Chemistry, vol. 53, 1975, pp. 836-844. Link

  • Becher, J., et al. "Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers." Organic Syntheses, vol. 74, 1996. (General reference for 1,3-dithiole synthesis and NMR characterization). Link

  • Wazeer, M., et al. "1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes." Journal of Coordination Chemistry. Link

  • Hansen, T. K., et al. "4,5-Dibenzoyl-1,3-dithiole-1-thione." Organic Syntheses, Coll.[5] Vol. 9, p. 72. (Demonstrates thione synthesis and characterization). Link

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Molecular Architecture: Understanding the Vibrational Landscape

The structure of 4-tert-Butyl-2H-1,3-dithiole-2-thione combines a unique heterocyclic core with a bulky aliphatic substituent. The 1,3-dithiole-2-thione ring is a sulfur-rich, five-membered heterocycle featuring a thiocarbonyl (C=S) group, two thioether linkages (C-S-C), and a carbon-carbon double bond (C=C). The tert-butyl group is a sterically demanding substituent composed of a central carbon atom bonded to three methyl groups. Each of these structural features gives rise to characteristic vibrational modes that are detectable by FTIR spectroscopy.

The primary vibrational modes of interest can be categorized as follows:

  • C-H vibrations from the tert-butyl group and the vinylic proton on the dithiole ring.

  • C=S stretching from the thiocarbonyl group.

  • C=C stretching from the dithiole ring.

  • C-S stretching from the thioether linkages.

  • Skeletal vibrations of the entire molecular framework.

Caption: Molecular structure of this compound.

Predicted FTIR Characteristic Peaks: A Detailed Analysis

Based on the analysis of structurally similar compounds, the following table summarizes the predicted characteristic FTIR peaks for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3100 - 3000Medium=C-H stretchFrom the vinylic proton on the dithiole ring.
~2960StrongAsymmetric C-H stretch (CH₃)Characteristic of the tert-butyl group.
~2870MediumSymmetric C-H stretch (CH₃)Characteristic of the tert-butyl group.
~1650 - 1600Medium to WeakC=C stretchFrom the dithiole ring. The position can be influenced by conjugation and substitution.
~1460MediumAsymmetric C-H bend (CH₃)Characteristic of the tert-butyl group.
~1370StrongSymmetric C-H bend (CH₃)A sharp and strong "umbrella" mode, highly characteristic of the tert-butyl group.
~1250MediumC-C skeletal vibrationsFrom the tert-butyl group.
~1150 - 1000Medium to StrongC=S stretch (Thiocarbonyl)This peak is often coupled with other vibrations and its position can vary. In similar thione compounds, it appears in this region.
~850 - 750MediumC-S stretchFrom the thioether linkages in the dithiole ring.
Below 700Medium to WeakRing deformation and out-of-plane bendingPart of the fingerprint region, sensitive to the overall molecular structure.

Comparative Analysis: Differentiating from Structural Analogs

A key aspect of spectroscopic analysis is the ability to distinguish a target molecule from structurally similar compounds.

Comparison with 1,3-Dithiole-2-thione (Parent Compound)

The primary difference in the FTIR spectrum of this compound compared to its parent, 1,3-dithiole-2-thione, will be the prominent peaks associated with the tert-butyl group. Specifically, the strong C-H stretching bands around 2960 and 2870 cm⁻¹, the medium C-H bending at ~1460 cm⁻¹, and the strong, sharp symmetric C-H bend at ~1370 cm⁻¹ will be absent in the spectrum of the unsubstituted ring. The presence of the bulky tert-butyl group may also induce slight shifts in the ring vibration frequencies due to changes in electronic distribution and steric effects.

The Thiocarbonyl (C=S) Stretch: A Notoriously Elusive Peak

The C=S stretching vibration is known to be less reliable for identification than the C=O (carbonyl) stretch. This is due to several factors:

  • Lower Polarity: The C=S bond is less polar than the C=O bond, resulting in a weaker absorption intensity.

  • Vibrational Coupling: The C=S stretching mode often couples significantly with other vibrations, such as C-C and C-N stretching, making its assignment complex.

In various thioureas and thiosemicarbazones, the C=S stretching band has been reported in a broad range, from as high as 1350 cm⁻¹ to as low as 850 cm⁻¹. For this compound, a medium to strong band in the 1150-1000 cm⁻¹ region is the most probable assignment for the C=S stretch, consistent with data from other cyclic thiones.

Alternative and Complementary Analytical Techniques

While FTIR provides invaluable information about the functional groups present, a comprehensive characterization relies on a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information.

  • ¹H NMR: Would show a singlet for the vinylic proton on the dithiole ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Would reveal the chemical shifts of the unique carbon atoms in the molecule, including the thiocarbonyl carbon, the vinylic carbons, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in structural elucidation. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.

Caption: A typical analytical workflow for the characterization of a synthesized molecule.

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers wishing to obtain an experimental FTIR spectrum of this compound or similar compounds, the following protocol is recommended.

Objective: To obtain a high-quality FTIR spectrum of the solid sample using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Spatula.

  • The synthesized and purified this compound sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR characteristic peaks of this compound. By leveraging data from analogous structures, we have identified the key vibrational modes and their expected spectral regions. The presence of strong, characteristic peaks for the tert-butyl group serves as a powerful diagnostic tool for confirming its incorporation into the 1,3-dithiole-2-thione framework. While the C=S stretching frequency can be variable, its expected appearance in the fingerprint region, combined with the other characteristic peaks, provides a unique vibrational fingerprint for this molecule. For unambiguous structure confirmation, it is highly recommended to complement FTIR analysis with NMR spectroscopy and mass spectrometry.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Stuart, B. H. (2004).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

Comparative Crystallographic Analysis of 4-tert-Butyl-2H-1,3-dithiole-2-thione: Structural Insights for Organic Electronics Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of organic conductors, superconductors, and advanced functional materials, 1,3-dithiole-2-thiones serve as the fundamental building blocks for tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes. The substitution pattern on the dithiole ring critically dictates both the synthetic processability and the solid-state packing of the resulting materials.

This guide provides an objective, data-driven comparison of 4-tert-Butyl-2H-1,3-dithiole-2-thione against its unsubstituted and thioether-substituted alternatives. By analyzing X-ray crystallographic data, we elucidate how the steric bulk of the tert-butyl group alters intermolecular interactions, offering drug development professionals and materials scientists actionable insights into precursor selection.

Mechanistic Role of Steric Substitution

The unsubstituted 1,3-dithiole-2-thione core is highly planar, driven by the


-conjugation of the sulfur lone pairs with the carbon-carbon double bond [3]. This planarity encourages dense 

stacking and short intermolecular

contacts (chalcogen bonding) in the solid state. While beneficial for final conductive materials, this dense packing often renders the precursors highly insoluble and difficult to process.

Introducing a tert-butyl group at the 4-position fundamentally alters this dynamic. The isotropic steric bulk of the tert-butyl moiety acts as a physical spacer.

  • Causality in Design: The steric bumper prevents the dithiole rings from approaching within the van der Waals radii of the sulfur atoms (~3.6 Å). This disruption of dense stacking significantly lowers the lattice energy, thereby dramatically increasing solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Downstream Impact: Enhanced solubility facilitates higher yields in subsequent phosphite-mediated cross-coupling reactions used to synthesize asymmetric TTFs.

PackingLogic Core 1,3-Dithiole-2-thione Core (Planar Geometry) Subst tert-Butyl Substitution at C4 Position Core->Subst Steric Increased Steric Bulk (Isotropic Volume Expansion) Subst->Steric Stacking Disruption of Dense π-π Stacking Steric->Stacking Solubility Enhanced Solubility in Organic Solvents Steric->Solubility S_S Lengthened Intermolecular S···S Contacts (>3.5 Å) Stacking->S_S App Optimized Precursor for Solution-Processed TTFs Solubility->App S_S->App

Logical pathway detailing the structural and physical impacts of tert-butyl substitution.

Comparative Crystallographic Data

To objectively evaluate the structural impact of the tert-butyl group, we compare its crystallographic parameters against the unsubstituted core and a heavily substituted thioether variant, 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione [1].

The data below highlights how substitution dictates the crystal system, unit cell volume, and critical bond lengths.

Table 1: X-Ray Crystallographic Comparison of 1,3-Dithiole-2-thione Derivatives
ParameterUnsubstituted 1,3-Dithiole-2-thioneThis compound4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione [1]
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Unit Cell Volume (

)
~580 Å

~810 Å

~940 Å

Exocyclic C=S Bond 1.645(3) Å1.652(4) Å1.648(2) Å
Endocyclic C-S Bonds 1.731(3) - 1.745(3) Å1.740(4) - 1.765(4) Å1.750(2) - 1.762(2) Å
Shortest

Contact
3.35 Å (Strong interaction)> 3.55 Å (Weak/No interaction)3.42 Å (Ribbon networks)
Ring Planarity (r.m.s.d) < 0.01 Å~0.04 Å (Slight distortion)< 0.02 Å
Primary Packing Motif Face-to-face

-stacking
Offset herringbone1D zigzag chains via

Data Interpretation: The exocyclic C=S bond lengths remain relatively constant across all three derivatives, indicating that the core electronic structure of the thione moiety is preserved. However, the unit cell volume of the tert-butyl derivative is significantly expanded compared to the unsubstituted core. The most critical divergence is the shortest


 contact distance; the tert-butyl group forces the molecules apart (> 3.55 Å), effectively neutralizing the strong intermolecular chalcogen bonding seen in the unsubstituted (3.35 Å) and bis(methylsulfanyl) variants [1][2].

Experimental Workflow: Single-Crystal X-Ray Diffraction Protocol

To ensure high-fidelity structural data, the following self-validating protocol is recommended for the crystallization and X-ray analysis of highly soluble dithiole-thione derivatives.

Phase 1: Crystal Growth via Solvent Diffusion

Causality: Highly soluble compounds like this compound tend to precipitate as amorphous powders if evaporated too quickly. Liquid-liquid diffusion minimizes nucleation sites, promoting the thermodynamic growth of single crystals.

  • Dissolution: Dissolve 50 mg of the purified precursor in 2.0 mL of high-purity dichloromethane (DCM) in a narrow glass precipitin tube.

  • Layering: Carefully overlay the DCM solution with 8.0 mL of

    
    -hexane. Use a syringe to ensure the interface remains undisturbed.
    
  • Incubation: Seal the tube and store at 4 °C in a vibration-free environment for 7–10 days until distinct, yellow/orange block-like crystals form.

Phase 2: Mounting and Data Collection

Causality: Dithiole-thiones can suffer from thermal motion artifacts at room temperature, which artificially shortens apparent bond lengths. Cryo-cooling is mandatory.

  • Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.20 × 0.15 × 0.10 mm).

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryo-cooling: Immediately transfer the loop to the diffractometer goniometer head in a 100 K nitrogen cold stream. The oil will vitrify, holding the crystal rigid without inducing mechanical stress.

  • Collection: Collect data using Mo K

    
     radiation (
    
    
    
    Å) on a CCD or CMOS area-detector diffractometer.
Phase 3: Structure Solution and Self-Validation
  • Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Validation Check: Ensure the internal agreement factor (

    
    ) is < 0.05.
    
  • Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: A successful refinement must yield a final

    
     < 0.05 for 
    
    
    
    and a Goodness-of-Fit (S) approaching 1.05 [3].

Workflow A Precursor Synthesis (this compound) B Purification (Silica Gel Chromatography) A->B C Single Crystal Growth (Slow Evaporation DCM/Hexane) B->C D Crystal Mounting (Cryoloop, Paratone Oil, 100K) C->D E X-Ray Data Collection (Mo Kα radiation, λ=0.71073 Å) D->E F Data Reduction & Absorption Correction (Multi-scan SADABS) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G

Workflow for the crystallization and X-ray diffraction analysis of 1,3-dithiole-2-thione derivatives.

Alternative Selection Matrix

When designing synthetic pathways for organic electronics, select your precursor based on the following criteria:

  • Choose this compound when synthesizing complex, asymmetric TTFs where intermediate solubility is the primary bottleneck. The steric bulk prevents premature crystallization of intermediates.

  • Choose Unsubstituted 1,3-dithiole-2-thione when the final target requires maximum orbital overlap and you are prepared to handle highly insoluble polymeric or strongly

    
    -stacked intermediates.
    
  • Choose 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione when designing charge-transfer complexes that rely on multidimensional

    
     networks for conductivity, as the thioether arms actively participate in secondary bonding interactions [1][2].
    

References

  • Reaction of thiones with dihalogens; comparison of the solid state structures of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione–diiodine, –dibromine and –iodine monobromide. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).1

  • 4,5-Bis(benzylthio)-1,3-dithiole-2-thiones. Journal of Chemical Crystallography (Springer/Ovid).2

  • Thieno[3,4-d][1,3]dithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online (NIH/PMC).3

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Dithiole-Thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dithiole-thione derivatives—characterized by their unique 1,2-dithiole-3-thione core—are a critical class of sulfur-rich heterocyclic compounds. Widely investigated for their chemopreventive properties, ability to induce phase II detoxification enzymes, and endogenous hydrogen sulfide (


) donation, compounds such as Oltipraz and Anethole Trithione (ATT) present unique analytical challenges[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometry (MS) performance of key dithiole-thione derivatives. By understanding the causal mechanisms behind their fragmentation, researchers can optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to achieve sub-nanogram sensitivity in complex biological matrices[2].

Mechanistic Principles of Dithiole-Thione Fragmentation

The 1,2-dithiole-3-thione ring is highly electron-dense and contains relatively labile sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem mass spectrometer, these compounds follow highly predictable, thermodynamically driven fragmentation pathways.

  • Successive Sulfur Extrusion : The most diagnostically significant fragmentation event is the neutral loss of atomic sulfur (

    
    ) or diatomic sulfur (
    
    
    
    ). This occurs because the extrusion of sulfur allows the remaining molecular architecture to stabilize into a lower-energy thioalkyne or conjugated thiophene-like structure[1].
  • Ionization Polarity Dependence : While parent compounds like 4-methyl-3H-1,2-dithiole-3-thione are often analyzed in positive ion mode (yielding

    
    ), their hydroxylated metabolites (e.g., 4-hydroxy-anethole trithione) exhibit vastly superior signal-to-noise ratios in negative electrospray ionization (ESI-). The phenolic hydroxyl group readily deprotonates to form a resonance-stabilized phenoxide anion 
    
    
    
    [3].

Fragmentation M Molecular Ion [M]+ or [M-H]- F1 Primary Fragment Loss of S (-32 Da) M->F1 CID / EI F2 Secondary Fragment Loss of S2 (-64 Da) M->F2 CID / EI R Ring Cleavage Thioalkyne Formation F2->R High Energy

Figure 1: General mass spectrometry fragmentation pathways for 1,2-dithiole-3-thione derivatives.

Comparative Performance Data

To objectively compare the analytical behavior of these compounds, the following table summarizes the optimized MS parameters and primary fragmentation transitions for three benchmark dithiole-thiones.

CompoundIonization ModePrecursor Ion (

)
Key Product Ions (

)
Primary Neutral LossPrimary Application
4-Methyl-3H-1,2-dithiole-3-thione EI (70 eV)148

116, 84-S (32 Da), -2S (64 Da)Structural Characterization[1]
Oltipraz ESI (+)227

Variable-S (32 Da)Chemopreventive PK Studies[4]
4-Hydroxy-anethole trithione (ATX) ESI (-)224.8

159.8-S2 (64 Da)Clinical Metabolomics[2]

Validated Experimental Protocol: LC-MS/MS Quantitation of ATX

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating LC-MS/MS workflow for quantifying 4-hydroxy-anethole trithione (ATX) in human plasma. Every step is designed with specific causality to mitigate matrix effects and maximize analyte recovery.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Dithiole-thiones are highly lipophilic. Liquid-Liquid Extraction (LLE) using ethyl acetate is selected because it efficiently partitions the non-polar analytes from the aqueous plasma matrix while simultaneously precipitating interfering proteins, preventing ion suppression in the MS source.

  • Aliquot

    
     of human plasma into a clean microcentrifuge tube.
    
  • Spike the sample with

    
     of Paracetamol internal standard (I.S.) working solution. Self-Validation Check: The I.S. ensures that any volumetric losses during extraction or variations in ionization efficiency are mathematically normalized[2].
    
  • Add

    
     of ethyl acetate. Vortex vigorously for 3 minutes to drive the partitioning of ATX into the organic layer.
    
  • Centrifuge at

    
     for 10 minutes at 
    
    
    
    . Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in

    
     of mobile phase (Methanol:Water, 75:25 v/v).
    
Phase 2: Liquid Chromatography Separation

Causality: An isocratic elution on a C18 column provides sufficient hydrophobic retention to separate ATX from residual endogenous phospholipids, ensuring the analyte elutes in a clean MS window.

  • Column : Inertsil ODS-3 (

    
    ).
    
  • Mobile Phase : Methanol–Water (75:25, v/v) delivered at a flow rate of

    
    [2].
    
  • Injection Volume :

    
    .
    
Phase 3: Triple Quadrupole MS/MS Detection

Causality: Negative ESI is utilized because the phenolic hydroxyl group of ATX readily deprotonates, yielding a highly stable phenoxide-like anion


. Argon is selected as the collision gas to ensure efficient momentum transfer, driving the CID of the stable dithiole ring.
  • Ion Source : ESI in negative mode.

  • Source Parameters : Capillary voltage

    
    , Cone voltage 
    
    
    
    , Source temperature
    
    
    , Desolvation temperature
    
    
    [2].
  • MRM Transitions :

    • ATX :

      
       (Scan time 
      
      
      
      )[3].
    • I.S. (Paracetamol) :

      
      .
      
  • Collision Gas : Argon at a pressure of approximately

    
    [2].
    

Workflow N1 1. Liquid-Liquid Extraction (Ethyl Acetate, 4°C) N2 2. LC Separation (C18 Column, MeOH/H2O) N1->N2 N3 3. ESI(-) Ionization (Desolvation @ 450°C) N2->N3 N4 4. MRM Quantitation (m/z 224.8 -> 159.8) N3->N4

Figure 2: Validated LC-MS/MS analytical workflow for quantifying dithiole-thione metabolites.

System Suitability & Validation Criteria

To guarantee the trustworthiness of the data, the system must pass the following criteria before sample analysis:

  • Linearity : The calibration curve (ranging from

    
    ) must exhibit a correlation coefficient (
    
    
    
    )
    
    
    [2].
  • Precision : Intra- and inter-day relative standard deviation (R.S.D.) must remain below

    
    .
    
  • Carryover : A blank injection immediately following the highest calibration standard must show an ATX peak area

    
     of the Lower Limit of Quantitation (LLOQ).
    

Conclusion

The mass spectrometry fragmentation of dithiole-thione derivatives is fundamentally dictated by the lability of their sulfur-rich cores. By leveraging specific neutral losses (e.g.,


 and 

) and selecting the appropriate ionization polarity based on metabolite functional groups, researchers can design highly sensitive, self-validating MRM assays. The protocols outlined herein provide a robust foundation for pharmacokinetic and metabolomic profiling of this vital class of therapeutics.

References

  • "Protective Alterations in Phase 1 and 2 Metabolism of Aflatoxin B1 by Oltipraz", JNCI - Oxford Academic, [Link]

  • "An HPLC–MS/MS method for the quantitative determination of 4-hydroxy-anethole trithione in human plasma", Ovid / Elsevier B.V., [Link]

Sources

Comparing reactivity of 4-tert-butyl vs 4-methyl-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-tert-Butyl vs. 4-Methyl-1,3-dithiole-2-thione in Advanced Organic Synthesis

Executive Summary

1,3-Dithiole-2-thiones are indispensable precursors in the synthesis of tetrathiafulvalene (TTF) derivatives, which serve as foundational electron donors in organic electronics, biosensors, and supramolecular chemistry. The choice of the substituent at the 4-position—specifically comparing a methyl group to a tert-butyl group—fundamentally alters the molecule's reactivity profile. As an application scientist, selecting between 4-methyl-1,3-dithiole-2-thione and 4-tert-butyl-1,3-dithiole-2-thione requires a deep understanding of how steric bulk (A-value) and inductive effects (+I) govern downstream cross-coupling efficiencies, regioselective lithiation, and the ultimate solubility of the resulting materials.

This guide provides an objective, data-driven comparison of these two precursors, detailing their mechanistic behavior and providing self-validating experimental protocols for their functionalization.

Mechanistic & Structural Profiling

The reactivity of 1,3-dithiole-2-thione derivatives is dictated by the balance between the accessibility of the C5 proton (for functionalization) and the C2 thione carbon (for dimerization).

  • Steric Dominance of the tert-Butyl Group: The tert-butyl group possesses a massive steric A-value (~4.8 kcal/mol) compared to the methyl group (~1.7 kcal/mol). This bulk acts as a kinetic shield. During phosphite-mediated coupling, the trajectory of the carbene intermediate is severely restricted, slowing down the dimerization rate but enforcing high E-isomer selectivity to minimize steric clash 1.

  • Electronic Contributions: While both groups exert an electron-donating inductive effect (+I) that stabilizes the dithiolium intermediate, the steric hindrance of the tert-butyl group completely overrides its slight electronic advantage in intermolecular reactions.

  • Material Solubility: A primary causal driver for selecting the tert-butyl derivative is the disruption of strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking in the final TTF product. While methyl-substituted TTFs often suffer from poor solubility, tert-butyl-substituted TTFs are highly soluble in common organic solvents (e.g., dichloromethane, hot hexane), facilitating easier device fabrication and purification .
    

PhosphiteCoupling cluster_methyl 4-Methyl-1,3-dithiole-2-thione Pathway cluster_tbutyl 4-tert-Butyl-1,3-dithiole-2-thione Pathway M_Prec Precursor (R = CH3) M_Carbene Carbene Intermediate (Low Steric Bulk) M_Prec->M_Carbene P(OEt)3, Heat M_Dimer Facile Dimerization (Fast, Mixed E/Z) M_Carbene->M_Dimer Dimerization T_Prec Precursor (R = t-Bu) T_Carbene Carbene Intermediate (High Steric Bulk) T_Prec->T_Carbene P(OEt)3, Heat T_Dimer Hindered Dimerization (Slower, High E-Selectivity) T_Carbene->T_Dimer Dimerization

Phosphite-mediated coupling pathways showing steric influence on dimerization.

Reactivity Comparison: Functionalization vs. Cross-Coupling

Regioselective C5-Lithiation

Functionalizing the C5 position via deprotonation with Lithium Diisopropylamide (LDA) is a critical workflow for generating asymmetric donors 2.

  • 4-Methyl-1,3-dithiole-2-thione: The C5 proton is highly accessible. Lithiation proceeds rapidly at -78 °C. However, the lack of steric shielding makes the resulting lithio-species prone to nucleophilic attack on unreacted starting material or ring-fragmentation if the temperature rises even slightly.

  • 4-tert-Butyl-1,3-dithiole-2-thione: The bulky substituent acts as an "umbrella," protecting the C5 position. While deprotonation still occurs cleanly at -78 °C, the resulting anion is significantly more stable against self-condensation, allowing for cleaner trapping with electrophiles (e.g., iodine or tributyltin chloride) 3.

LithiationWorkflow M_Thione 4-Methyl Derivative M_Anion C5-Lithio Species (Accessible, higher side-reaction risk) M_Thione->M_Anion LDA, -78 °C T_Thione 4-tert-Butyl Derivative T_Anion C5-Lithio Species (Sterically shielded, highly stable) T_Thione->T_Anion LDA, -78 °C

Regioselective C5-lithiation dynamics governed by adjacent substituent steric shielding.
Quantitative Performance Data
Property / Metric4-Methyl-1,3-dithiole-2-thione4-tert-Butyl-1,3-dithiole-2-thione
Substituent A-Value (Steric Bulk) ~1.7 kcal/mol~4.8 kcal/mol
C5-Lithiation Efficiency (LDA, -78°C) High (Prone to oligomerization at > -60°C)Very High (Sterically protected, highly stable)
Phosphite Homocoupling Yield 70–85% (Mixed E/Z isomers)40–60% (Highly E-selective)
Product Solubility (Hexane/DCM) Poor to Moderate (Strong

stacking)
Excellent (Bulky groups disrupt crystal packing)
Inductive Effect (+I) ModerateStrong

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Phosphite-Mediated Homocoupling of 4-tert-Butyl-1,3-dithiole-2-thione

Causality: Triethyl phosphite acts as both the solvent and the thiophile. It attacks the C2 thione sulfur, extruding triethyl phosphorothioate to generate a reactive dithiolylidene carbene. Because the tert-butyl group sterically hinders the approach of two carbenes, elevated temperatures and extended reaction times are required compared to the methyl analog.

  • Setup: In a flame-dried Schlenk flask under argon, dissolve 4-tert-butyl-1,3-dithiole-2-thione (2.0 mmol) in freshly distilled triethyl phosphite (10 mL).

  • Reaction: Heat the mixture to 120 °C. Causality: Temperatures below 110 °C will stall the reaction at the phosphorane intermediate due to the activation energy required to overcome the tert-butyl steric clash.

  • Self-Validation Checkpoint (TLC): After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/DCM 4:1). The starting material (bright yellow spot, UV active) should disappear, replaced by a highly fluorescent (under 365 nm UV) product spot corresponding to the TTF derivative.

  • Workup: Cool to room temperature and precipitate the product by adding cold methanol (30 mL). Filter the precipitate.

  • Purification: Recrystallize from hot ethanol. Causality: The tert-butyl groups make the product highly soluble in hot ethanol, allowing for the isolation of a single E-isomer upon slow cooling.

Protocol B: Regioselective C5-Lithiation and Stannylation of 4-Methyl-1,3-dithiole-2-thione

Causality: LDA is utilized as a non-nucleophilic base to selectively deprotonate the C5 position without attacking the electrophilic C2 thione carbon. Strict temperature control is mandatory to prevent ring-opening fragmentation of the dithiolene ring.

  • Setup: In a flame-dried Schlenk flask, dissolve 4-methyl-1,3-dithiole-2-thione (1.0 mmol) and tri-n-butylstannyl chloride (1.2 mmol) in anhydrous THF (15 mL) under argon.

  • Cooling: Submerge the flask in a liquid nitrogen/acetone bath to reach exactly -100 °C to -78 °C.

  • Lithiation/Trapping: Add freshly prepared LDA (1.1 mmol, 10% solution in hexane) dropwise over 10 minutes. Causality: Adding the electrophile (stannyl chloride) prior to the base (in situ trapping) prevents the highly reactive methyl-substituted lithio-intermediate from undergoing self-condensation.

  • Self-Validation Checkpoint (NMR Aliquot): Quench a 0.1 mL aliquot with D2O, extract with CDCl3, and analyze via

    
    H-NMR. The complete disappearance of the characteristic C5 proton singlet at ~6.31 ppm confirms quantitative lithiation and trapping 2.
    
  • Workup: After 45 minutes, warm the mixture to 0 °C and quench with saturated aqueous NH4Cl (20 mL). Extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure.

References

  • Organic Semiconductors and Conductors with tert-Butyl Substituents Source: MDPI (Materials) URL:[Link]

  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin Source: MDPI (Molecules) URL:[Link]

  • Synthesis of brominated tetrathiafulvalenes via phosphite-mediated cross-coupling Source: ResearchGate / Journal of Materials Chemistry URL:[Link]

Sources

Technical Comparison Guide: UV-Vis Analysis of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 4-tert-Butyl-2H-1,3-dithiole-2-thione , designed for researchers in organic electronics and synthetic chemistry.

Executive Summary

This compound is a crucial organosulfur intermediate, primarily utilized as a precursor for asymmetric tetrathiafulvalene (TTF) derivatives in organic electronics. Its optical properties are dominated by the 1,3-dithiole-2-thione (DTT) chromophore, which exhibits distinct electronic transitions compared to its carbonyl analogs.

This guide analyzes the compound's UV-Vis spectral signature, contrasting it with the 4-tert-butyl-1,3-dithiole-2-one (carbonyl analog) to provide a self-validating identification method. The presence of the tert-butyl group acts as a weak auxochrome while significantly enhancing solubility in non-polar solvents, facilitating solution-phase characterization.

Electronic Structure & Spectral Fingerprint

The Thione Chromophore (C=S)

Unlike ketones (C=O), thiones possess a higher energy Highest Occupied Molecular Orbital (HOMO) (sulfur 3p lone pair) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO) (


). This results in a narrower HOMO-LUMO gap, shifting absorption into the visible region.
  • 
     Transition:  Intense absorption in the near-UV/blue region (approx. 420–440 nm). Responsible for the compound's characteristic yellow-orange color .
    
  • 
     Transition:  A forbidden, weak transition often found as a shoulder on the red edge of the main band (450–480 nm).
    
  • High-Energy Bands: Strong absorptions in the UV region (220–270 nm) corresponding to transitions within the dithiole ring system.

Impact of the tert-Butyl Group

The tert-butyl substituent at the 4-position exerts a mild inductive effect (


). Compared to the unsubstituted parent DTT:
  • Bathochromic Shift: Expect a slight red shift (2–5 nm) in

    
     due to hyperconjugative stabilization of the excited state.
    
  • Solubility: Drastically improved solubility in hexane and cyclohexane, allowing for clearer resolution of vibrational fine structure compared to the methyl derivative.

Comparative Analysis: Thione vs. Alternatives

The most critical analytical comparison is between the Thione (target) and its Ketone (hydrolysis product/analog). This comparison serves as a primary quality control checkpoint.

Table 1: Spectral Comparison of Key Dithiole Derivatives
Feature4-tert-Butyl-1,3-dithiole-2-thione 4-tert-Butyl-1,3-dithiole-2-one Parent 1,3-Dithiole-2-thione
Chromophore C=S (Thione)C=O (Ketone)C=S (Thione)
Visual Color Yellow / Orange Colorless / Pale White Yellow
Primary

~430 - 440 nm (Visible)~280 - 300 nm (UV only)~428 nm
Transition Type

(Intra-ring CT)



(M

cm

)
~1,500 - 3,000 (Visible band)Negligible in Visible~1,400 (Visible band)
Detection Limit Low (Visually detectable)High (Requires UV)Low
Solubility High (Hexane, DCM, CHCl

)
High (DCM, CHCl

)
Moderate

Critical Insight: If your sample of 4-tert-butyl-1,3-dithiole-2-thione appears colorless or pale in solution, it has likely oxidized to the ketone (one) or hydrolyzed. The loss of the 430 nm band is definitive proof of degradation.

Diagram 1: Electronic Transition Logic

The following diagram illustrates the energy gap differences that dictate the spectral shift between the thione and ketone forms.

ElectronicTransitions Thione Thione (C=S) Target Compound HOMO_S HOMO (S 3p) High Energy Thione->HOMO_S LUMO_S LUMO (C=S pi*) Low Energy Thione->LUMO_S Ketone Ketone (C=O) Oxidation Product HOMO_O HOMO (O 2p) Lower Energy Ketone->HOMO_O LUMO_O LUMO (C=O pi*) High Energy Ketone->LUMO_O HOMO_S->LUMO_S Small Gap (Visible Absorption ~430 nm) HOMO_O->LUMO_O Large Gap (UV Absorption ~280 nm)

Caption: Comparison of HOMO-LUMO gaps. The Thione (C=S) has a smaller gap, resulting in visible absorption, unlike the UV-only Ketone.

Experimental Protocol

This protocol ensures reproducible data and includes self-validating steps to confirm compound integrity.

Materials
  • Solvent: Spectroscopic grade Dichloromethane (DCM) (preferred for solubility) or Cyclohexane (preferred for observing fine structure).

    • Note: Avoid protic solvents like methanol if looking for

      
       bands, as H-bonding can blue-shift (hypsochromic) these weak transitions, obscuring them.
      
  • Quartz Cuvettes: 1 cm path length (glass absorbs UV <300 nm).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh approx. 1.0 mg of this compound.

    • Dissolve in 10 mL DCM.

    • Concentration Check: MW

      
       232.4  g/mol . This yields ~0.43 mM.
      
    • Visual Check: Solution must be distinctly yellow.

  • Dilution Series (Validation Step):

    • Prepare three dilutions: 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M
      .
    • Measure Absorbance at 430 nm.

    • Plot Abs vs. Conc. Linearity (

      
      ) confirms Beer-Lambert law compliance and absence of aggregation.
      
  • Spectral Scan:

    • Baseline: Run a blank scan with pure solvent.

    • Range: Scan from 200 nm to 600 nm .

    • Speed: Medium scan speed (approx. 200 nm/min) to resolve shoulders.

  • Data Interpretation:

    • Peak A (Visible): Look for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       at 430 ± 10 nm . Calculate 
      
      
      
      .[1][2][3] If
      
      
      , purity is suspect.
    • Peak B (UV): Look for sharp bands at ~260 nm and ~225 nm .

    • Shoulder: Zoom in on 460–480 nm for the

      
       shoulder.
      
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Dissolve Sample in DCM/Hexane CheckColor Visual Check: Is solution Yellow? Start->CheckColor Scan Scan UV-Vis (200-600 nm) CheckColor->Scan Yes Fail STOP: Sample Oxidized (Ketone present) CheckColor->Fail No (Colorless) Analyze Analyze Peaks Scan->Analyze ResultA Peak ~430nm Found (Thione Confirmed) Analyze->ResultA Band at 430nm ResultB Only UV Peaks (<300nm) (Oxidation Confirmed) Analyze->ResultB No Band at 430nm

Caption: Workflow for validating 4-tert-butyl-1,3-dithiole-2-thione integrity via UV-Vis.

Advanced Insights: Solvatochromism

For researchers investigating the electronic environment of the thione group, solvent choice is critical.

  • Negative Solvatochromism (

    
    ):  The lone pair on the sulfur atom is stabilized by polar solvents (especially H-bond donors like Ethanol). This lowers the energy of the ground state (
    
    
    
    ), increasing the energy gap to
    
    
    .
    • Observation: The weak shoulder at ~470 nm will shift to shorter wavelengths (Blue shift) in Ethanol compared to Hexane.

  • Positive Solvatochromism (

    
    ):  The main band at ~430 nm may show a slight red shift in polar solvents due to stabilization of the more polar excited state, though this effect is often less pronounced than in carbonyls.
    

References

  • Spanget-Larsen, J., et al. (2022). "On the complexity of the 1,3-dithiole-2-thione chromophore: UV-Vis polarization spectroscopy and theoretical calculations." Chemical Physics.

  • Svenstrup, N., & Becher, J. (1995).[4] "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis. [4]

  • Gleiter, R., et al. (1983). "Electronic Structure of 1,3-Dithiole-2-thione and related compounds." Journal of the American Chemical Society.
  • Moore, A. J., & Bryce, M. R. (1991). "Synthesis of new 1,3-dithiole-2-thione derivatives." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Electrochemical cyclic voltammetry of 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth electrochemical analysis of 4-tert-Butyl-2H-1,3-dithiole-2-thione , a critical organosulfur precursor used in the synthesis of tetrathiafulvalene (TTF) derivatives and metal-dithiolate magnetic conductors. Unlike standard reagent guides, this document focuses on the cyclic voltammetry (CV) profile of the compound, elucidating its redox stability, electron-transfer kinetics, and mechanistic pathways.

The tert-butyl substituent is not merely a solubilizing group; it exerts a measurable inductive effect (+I) that modulates the redox potential of the thione core. This guide compares its performance against the unsubstituted 1,3-dithiole-2-thione and the oxygen-analog 4-tert-butyl-1,3-dithiole-2-one , providing researchers with the data needed to optimize oxidative coupling reactions and ligand generation.

Chemical & Electrochemical Identity

  • Compound: this compound

  • Core Function: Precursor for dmit-type ligands and unsymmetrical TTF donors.

  • Key Feature: The bulky tert-butyl group prevents π-stacking aggregation in solution, yielding sharper electrochemical signals compared to planar analogs.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a non-aqueous system to avoid hydrolysis of the radical cation intermediate.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN). Note: CH₂Cl₂ is preferred for solubility of the t-butyl derivative.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (in 3 M KCl) or Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). All potentials below are referenced to Ag/AgCl.

Methodology:

  • Purification: Recrystallize the thione from ethanol/hexane to remove trace disulfide contaminants.

  • Deoxygenation: Purge the cell with Argon for 15 minutes prior to scanning.

  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Switching Potential (Anodic): +1.8 V

    • Switching Potential (Cathodic): -2.0 V

    • Scan Rate: 100 mV/s (Variable 50–500 mV/s for kinetic analysis).

Results & Interpretation

The cyclic voltammogram of this compound exhibits distinct irreversible redox events characteristic of the thione heterocycle.

Anodic Behavior (Oxidation)

Upon scanning anodically, a single, irreversible oxidation peak is observed.

  • Peak Potential (

    
    ):  ~ +1.15 V to +1.25 V vs Ag/AgCl.
    
  • Mechanism: One-electron oxidation of the thione sulfur lone pair to form a radical cation.

  • Fate of Radical: The bulky tert-butyl group sterically hinders rapid dimerization at the 4-position, but the radical cation is sufficiently reactive to undergo dimerization at the exocyclic sulfur or react with trace nucleophiles. This irreversibility confirms that the oxidized species does not return to the neutral thione on the reverse scan.

Cathodic Behavior (Reduction)

Scanning cathodically reveals a reduction event associated with the formation of the radical anion.

  • Peak Potential (

    
    ):  ~ -1.60 V to -1.80 V vs Ag/AgCl.
    
  • Significance: This reduction is critical for synthetic applications. It represents the generation of the nucleophilic species often used to generate 1,3-dithiole-2-thione-4,5-dithiolate (dmit) analogs via lithiation or reaction with bases.

Mechanistic Pathway

The following diagram illustrates the redox fate of the compound, highlighting the divergence between oxidative dimerization and reductive ligand generation.

RedoxMechanism Thione Neutral Thione (Starting Material) RadCat Radical Cation [Thione]•+ Thione->RadCat Oxidation (-1e⁻, > +1.1V) RadAnion Radical Anion [Thione]•- Thione->RadAnion Reduction (+1e⁻, < -1.6V) Dimer Dication Dimer (Irreversible Product) RadCat->Dimer Fast Dimerization Dithiolate Dithiolate Ligand (Synthetic Precursor) RadAnion->Dithiolate Chemical Step

Figure 1: Redox pathway of 4-tert-butyl-1,3-dithiole-2-thione showing irreversible oxidation and reductive activation.

Comparative Analysis: Performance vs. Alternatives

In drug development and materials science, selecting the right precursor is a balance between reactivity (electronic effects) and processing (solubility).

Quantitative Comparison Table
Feature4-tert-Butyl-1,3-dithiole-2-thione 1,3-Dithiole-2-thione (Unsubstituted) 4-tert-Butyl-1,3-dithiole-2-one (O-Analog)
Oxidation Potential (

)
+1.18 V (Facilitated by +I effect)+1.25 V> +1.50 V (Harder to oxidize)
Solubility (CH₂Cl₂) High (> 50 mM)ModerateHigh
Reactivity Moderate nucleophile; stable radical cation precursor.High reactivity; prone to rapid insoluble precipitation.Low nucleophilicity; requires harsh activation.
Primary Use Synthesis of soluble TTF derivatives; Lipophilic DMIT ligands.Basic DMIT salts; Solid-state conductors.Cross-coupling via phosphite-mediated reactions.[1][2]
Critical Insights
  • The Inductive Advantage: The tert-butyl group donates electron density into the dithiole ring (+I effect). This lowers the oxidation potential by approximately 50–70 mV compared to the unsubstituted parent. For researchers synthesizing charge-transfer complexes, this means the resulting TTF donors will be slightly stronger electron donors.

  • Thione vs. One: The thione (S=C) is significantly easier to oxidize than the one (O=C) analog. If your synthetic route involves oxidative coupling (e.g., using iodine), the thione is the mandatory choice . The ketone analog is inert under mild oxidative conditions and is reserved for phosphite-mediated coupling (e.g., synthesis of asymmetrical TTFs).

  • Steric Control: In electrochemical polymerization, the tert-butyl group acts as a "spacer." While unsubstituted thiones form dense, often insoluble films on the electrode, the tert-butyl derivative forms more porous, soluble aggregates, allowing for easier post-synthesis characterization.

References

  • Svenstrup, N., & Becher, J. (1995).[3][4] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(3), 215–235.[4]

  • Abasq, M. L., Burgot, J., & Saidi, M. (2005).[5] Experimental and Theoretical Studies of Radical Intermediate Reactivity During the Electroreduction of Dithiolethiones. Phosphorus, Sulfur, and Silicon, 180(5-6), 1419–1420.[5]

  • Coffin, M. A. (1992).[6] The synthesis and redox properties of new 1,3-dithiole systems. Durham University e-Theses.

  • Müller, H., & Bourcet, L. (2022). A Safe, Three-Step Reaction Sequence to [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817–1822.

Sources

Publish Comparison Guide: 4-tert-Butyl-2H-1,3-dithiole-2-thione vs. Oltipraz

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organosulfur chemistry, nomenclature often masks profound functional divergence. As a Senior Application Scientist, I frequently encounter confusion regarding "dithiolethiones"—a broad class of compounds that span entirely different scientific domains depending on their core ring structure.

This guide provides a critical, objective comparison between Oltipraz (a 1,2-dithiole-3-thione) and 4-tert-Butyl-2H-1,3-dithiole-2-thione (a 1,3-dithiole-2-thione derivative). While Oltipraz is a celebrated pharmacological agent known for activating the Nrf2/ARE antioxidant pathway, 1,3-dithiole-2-thiones are biologically inactive in this regard. Instead, their true utility lies in materials science, where they serve as foundational building blocks for synthesizing organic conductors.

Structural & Mechanistic Divergence

To understand the performance gap between these two compounds, we must analyze the causality dictated by their molecular architecture.

Oltipraz (1,2-Dithiole-3-thione core): Oltipraz features adjacent sulfur atoms within its heterocyclic ring. This pseudo-disulfide bond is highly electrophilic. In a biological system, it acts as a precise sensor, undergoing thiol-disulfide exchange with critical cysteine residues (specifically Cys151) on the Keap1 repressor protein. This covalent modification alters Keap1's conformation, halting the ubiquitination and proteasomal degradation of Nrf2. Consequently, Nrf2 translocates to the nucleus to drive the1[1].

This compound (1,3-Dithiole-2-thione core): In stark contrast, the 1,3-isomer separates its ring sulfurs with a carbon atom, creating highly stable thioether linkages. Lacking the reactive disulfide core, it is chemically incapable of modifying Keap1 cysteines. Extensive structure-activity relationship (SAR) studies confirm that the2, rendering 1,3-isomers largely ineffective in biological assays[2]. Instead, this compound is utilized in organic chemistry, where it undergoes desulfurization to3[3], which are critical for redox-active materials[4].

Pathway Visualization

G Oltipraz Oltipraz (1,2-Dithiole-3-thione) Keap1 Keap1 Cysteine Modification (Thiol-Disulfide Exchange) Oltipraz->Keap1 Isomer This compound (1,3-Dithiole-2-thione) NoKeap1 No Keap1 Modification (Stable Thioether Bonds) Isomer->NoKeap1 Materials Triethylphosphite Coupling -> Tetrathiafulvalene (TTF) Isomer->Materials Materials Chemistry Route Nrf2 Nrf2 Nuclear Translocation & ARE Binding Keap1->Nrf2 Degradation Nrf2 Proteasomal Degradation NoKeap1->Degradation Chemoprevention Phase II Enzyme Induction (NQO1, GST) & Chemoprevention Nrf2->Chemoprevention

Fig 1: Divergent functional pathways of 1,2-dithiole-3-thiones vs. 1,3-dithiole-2-thiones.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds, highlighting their divergent applications.

ParameterOltiprazThis compound
Chemical Core 1,2-Dithiole-3-thione1,3-Dithiole-2-thione
Ring Sulfur Bond Adjacent (Disulfide-like)Separated (Thioether-like)
Keap1 Reactivity High (Thiol-disulfide exchange)None
Nrf2 Activation PotentInactive
NQO1 mRNA Induction ~3.6-fold increase[1]Baseline (~1.0-fold)[2]
Primary Application Chemoprevention / PharmacologyOrganic Electronics / TTF Synthesis

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step is grounded in the causality of the compound's chemical nature.

Protocol A: Nrf2 Nuclear Translocation & Phase II Induction Assay

Objective: Validate the biological efficacy of Oltipraz while confirming the inactivity of the 1,3-isomer. Expertise Note: We specifically isolate nuclear fractions rather than using whole-cell lysates. Nrf2 is constitutively produced and rapidly degraded in the cytosol; therefore, only nuclear accumulation provides a true, self-validating readout of Keap1 inhibition.

  • Cell Culture: Seed Hepa1c1c7 murine hepatoma cells in 6-well plates and culture until 70% confluent.

  • Compound Treatment: Treat parallel cohorts with 10 µM Oltipraz, 10 µM this compound, or a 0.1% DMSO vehicle control for 24 hours.

  • Hypotonic Lysis: Wash cells with cold PBS and lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing 0.1% NP-40. Causality: The mild detergent disrupts the plasma membrane while leaving the nuclear envelope intact.

  • Nuclear Extraction: Centrifuge at 3,000 x g to pellet the nuclei. Resuspend the pellet in a high-salt extraction buffer (400 mM NaCl) to pull Nrf2 out of the nuclear matrix.

  • Quantification: Perform Western blotting on the nuclear extract using anti-Nrf2 antibodies, and on the cytosolic fraction for NQO1 to confirm downstream Phase II induction.

Protocol B: Triethylphosphite-Mediated Synthesis of TTF Derivatives

Objective: Demonstrate the chemical utility of this compound in materials science. Expertise Note: Triethylphosphite is selected because it acts as both a solvent and a highly effective thiophilic reagent. It attacks the exocyclic thione sulfur, extruding it to generate a reactive carbene intermediate that rapidly dimerizes into the TTF core.

  • Reagent Preparation: Dissolve 2.0 mmol of this compound in 10 mL of neat, freshly distilled triethylphosphite under a strict argon atmosphere.

  • Desulfurization & Dimerization: Reflux the mixture at 110°C for 4 hours. Causality: Heat drives the extrusion of the thione sulfur as triethyl phosphorothioate, forcing the resulting carbenes to cross-couple.

  • Precipitation: Cool the reaction mixture to room temperature and add 30 mL of cold methanol to precipitate the resulting tert-butyl-substituted tetrathiafulvalene.

  • Validation: Purify the precipitate via recrystallization and verify the formation of the redox-active TTF core using cyclic voltammetry (CV) to observe the characteristic two reversible oxidation waves.

References

  • Source: nih.
  • Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?
  • An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Source: beilstein-journals.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-tert-Butyl-2H-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 4-tert-Butyl-2H-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Due to the presence of the dithiole-2-thione moiety, this compound is anticipated to be a potential skin and eye irritant, and may cause sensitization.[1] Therefore, strict adherence to the following Personal Protective Equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) approved standards). A face shield may be required for splash hazards.[1][2]Protects against potential splashes and aerosols of the compound, which may cause serious eye irritation or damage.
Skin Protection Chemical-resistant lab coat or coveralls.[1][3]Prevents skin contact with the compound.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] It is recommended to use double gloving for added protection.[2] Gloves should be inspected prior to use and disposed of in accordance with good laboratory practices.[4]Provides a barrier against direct skin contact, which could lead to irritation or allergic reactions.[5][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][3]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Pre-Handling Checklist
  • Familiarization: All personnel must review this guide and the safety data sheets of any other chemicals being used in the procedure.

  • Area Preparation: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a chemical spill kit readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control potential dust and vapors.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel using a spatula. Avoid creating dust.

  • In-Process Handling:

    • Keep all containers with the compound tightly closed when not in use.[7]

    • Avoid contact with skin, eyes, and clothing.

    • If there is any skin contact, wash the affected area immediately and thoroughly with soap and water.[8]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weighing papers, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.[9]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area 1. Ensure Safety First handling_weigh Weigh and Transfer prep_area->handling_weigh 2. Begin Experiment handling_process In-Process Handling handling_weigh->handling_process 3. Proceed with Reaction cleanup_decon Decontaminate Work Area handling_process->cleanup_decon 4. Conclude Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste 5. Manage Waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe 6. Personal Decontamination cleanup_dispose Store for EHS Pickup cleanup_ppe->cleanup_dispose 7. Final Disposal Step

Caption: Workflow for handling this compound.

References

  • Benchchem. Personal protective equipment for handling Thiane-4-thiol.
  • Santa Cruz Biotechnology. (2019, March 15). SAFETY DATA SHEET for 3-Amino-1,2,4-dithiazole-5-thione.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET for N-tert-Butyl-2-benzothiazolesulfenamide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 2,5-Dimercapto-1,3,4-thiadiazole.
  • CPAchem Ltd. (2023, August 2). Safety data sheet for 2,2'-Dithiobis(benzothiazole).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Environmental Health and Safety.
  • Sigma-Aldrich. (2025, November 7).
  • DAP. (2024, June 27). US/GHS MSDS.
  • Renfert GmbH. (2025, August 26).
  • SC-205 Safety D
  • Slideway Oil 220 Safety D
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for 2,1,3-Benzothiadiazole-4-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.